7-Bromoisochroman-4-one
Description
Properties
IUPAC Name |
7-bromo-1H-isochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAGKWXSKFPRQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595584 | |
| Record name | 7-Bromo-1H-2-benzopyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168759-64-6 | |
| Record name | 7-Bromo-1H-2-benzopyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Bromoisochroman-4-one chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for 7-Bromoisochroman-4-one, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry.
Chemical Structure and Core Information
This compound is a bicyclic organic compound featuring an isochroman core substituted with a bromine atom at the 7-position and a ketone group at the 4-position.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 168759-64-6 | [1][2] |
| Molecular Formula | C₉H₇BrO₂ | [1] |
| Molecular Weight | 227.06 g/mol | [1] |
| SMILES | C1=C(C=C2COCC(=O)C2=C1)Br | [1] |
| Purity | ≥97% (as per commercial suppliers) | [1] |
| Storage Conditions | 4°C | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų (Predicted) | [1] |
| logP | 2.162 (Predicted) | [1] |
| Hydrogen Bond Acceptors | 2 (Predicted) | [1] |
| Hydrogen Bond Donors | 0 (Predicted) | [1] |
| Rotatable Bonds | 0 (Predicted) | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature or public databases. Researchers are advised to acquire their own analytical data upon synthesis or acquisition of the compound.
Synthesis
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the readily accessible scientific literature. However, a general synthetic approach for similar isochroman-4-one structures can be conceptualized. The following diagram illustrates a plausible, though not experimentally verified for this specific compound, synthetic workflow.
Caption: A generalized synthetic workflow for isochroman-4-ones.
Biological Activity and Applications in Drug Development
There is currently a lack of specific information in the public domain regarding the biological activity, pharmacological targets, or direct applications of this compound in drug development. The isochroman scaffold itself is present in a variety of biologically active natural products and synthetic compounds, suggesting that derivatives such as this compound could be of interest for screening in various therapeutic areas. The bromine substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to generate libraries of novel compounds for drug discovery programs.
Experimental Protocols
Detailed and validated experimental protocols for the synthesis, purification, and analysis of this compound are not available in the searched scientific literature. Researchers planning to work with this compound would need to develop and validate their own methodologies based on general principles of organic chemistry and procedures for analogous compounds.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding predicted properties and generalized synthetic pathways has not been experimentally validated for this specific compound and should be used with appropriate scientific caution. All laboratory work should be conducted with due regard for safety protocols.
References
An In-depth Technical Guide to 7-Bromoisochroman-4-one
CAS Number: 168759-64-6
Synonyms: 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one, 7-BROMO-4-ISOCHROMANONE
This technical guide provides a comprehensive overview of 7-Bromoisochroman-4-one, a halogenated derivative of the isochromanone scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, a putative synthetic approach, and a discussion of its potential, yet currently undocumented, biological significance.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 168759-64-6 | [ChemScene] |
| Molecular Formula | C₉H₇BrO₂ | [ChemScene] |
| Molecular Weight | 227.06 g/mol | [ChemScene] |
| Purity | ≥97% (as offered by suppliers) | [ChemScene] |
| Storage Conditions | 4°C | [ChemScene] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [ChemScene] |
| LogP (calculated) | 2.162 | [ChemScene] |
| Hydrogen Bond Acceptors | 2 | [ChemScene] |
| Hydrogen Bond Donors | 0 | [ChemScene] |
| Rotatable Bonds | 0 | [ChemScene] |
Synthesis and Experimental Protocols
A specific, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the scientific literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related isochromanone and chromanone structures.
Putative Synthetic Pathway
A potential synthetic route to this compound could involve the cyclization of a suitably substituted precursor, such as a derivative of 2-(carboxymethyl)-4-bromobenzoic acid or a related ester. This approach is analogous to known methods for the formation of the isochromanone core. The general logic of such a synthesis is depicted in the workflow below.
Caption: A conceptual workflow for the synthesis of this compound.
Example Experimental Protocol (Analogous Synthesis)
While a direct protocol is unavailable, the synthesis of the isomeric 7-bromochroman-4-one provides a valuable reference for the types of reagents and conditions that might be employed in the synthesis of isochromanones. The following protocol is for the synthesis of 7-bromochroman-4-one via intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.
Materials:
-
3-(3-bromophenoxy)propanoic acid
-
Acid-activated montmorillonite K-10
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
To a round-bottom flask, add 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly prepared acid-activated montmorillonite K-10 (300% by weight).[1]
-
Add toluene (2 mL) and heat the mixture to reflux under an inert atmosphere for 30-45 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add dichloromethane (10-15 mL).[1]
-
Filter the montmorillonite K-10 and wash it twice with dichloromethane.[1]
-
Concentrate the organic filtrate under reduced pressure.[1]
-
Extract the crude product with hexane (10-15 mL) to afford pure 7-bromochroman-4-one.[1]
Note: This protocol is for a related isomer and would require significant adaptation and optimization for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Experimentally determined spectroscopic data for this compound are not available in the public domain. The following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The aromatic protons would likely appear as a set of coupled multiplets in the range of δ 7.0-8.0 ppm. The two methylene groups of the isochromanone ring would give rise to two distinct signals, likely triplets or more complex multiplets due to their diastereotopic nature, in the aliphatic region (δ 3.0-5.0 ppm).
13C NMR Spectroscopy
The carbon NMR spectrum should display nine distinct signals. The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons would appear between δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The two methylene carbons are expected in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1680-1700 cm⁻¹ for a ketone in a six-membered ring conjugated to an aromatic system. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C-O stretching of the ether linkage will likely be observed in the 1250-1050 cm⁻¹ region.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 226 and an M+2 peak of similar intensity at m/z 228, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns would likely involve the loss of CO (28 Da) and subsequent fragmentation of the heterocyclic ring.
Biological Activity and Drug Development Potential
There are currently no published studies on the specific biological activities of this compound. However, the isochroman scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic applications.[2]
Potential as a Synthetic Intermediate
The bromine atom on the aromatic ring of this compound serves as a versatile synthetic handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents at the 7-position, enabling the generation of libraries of novel compounds for drug discovery screening.
Isochroman Derivatives in Signaling Pathways
While no specific signaling pathway has been identified for this compound, other isochromanone derivatives have been investigated for their biological activities. For instance, certain isochroman-4-one hybrids have been designed and synthesized as α₁-adrenergic receptor antagonists with potential antihypertensive activity.[2] The isochroman core is present in a variety of natural products with diverse biological profiles, suggesting that synthetic derivatives could interact with a range of biological targets.
The logical relationship for the potential application of this compound in drug discovery is illustrated below.
Caption: Drug discovery workflow utilizing this compound as a scaffold.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. As with all brominated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel compounds for drug discovery and materials science. While detailed experimental and biological data are currently lacking in the public domain, its structure suggests it is a valuable building block. Further research is warranted to fully characterize its properties, develop efficient synthetic methodologies, and explore its potential biological activities. This guide serves as a foundational resource to stimulate and support such future investigations.
References
An In-depth Technical Guide to the Synthesis of 7-Bromoisochroman-4-one from Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 7-Bromoisochroman-4-one, a valuable intermediate in medicinal chemistry and drug development. This document details the primary synthetic pathways, complete with granular experimental protocols, and summarizes key quantitative data. Visual diagrams of the synthetic workflows are provided to facilitate a clear understanding of the chemical transformations.
Introduction
This compound is a heterocyclic compound of significant interest due to its utility as a building block in the synthesis of a variety of biologically active molecules. The isochromanone scaffold is present in a number of natural products and designed molecules with diverse pharmacological properties. The introduction of a bromine atom at the 7-position provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide outlines the most common and effective methods for the synthesis of this key intermediate, starting from readily available precursors.
Synthetic Pathways
The synthesis of this compound is predominantly achieved through the intramolecular cyclization of 3-(3-bromophenoxy)propanoic acid. Two primary methods for this key transformation have been established, utilizing either acid-activated montmorillonite K-10 or polyphosphoric acid (PPA). A third distinct route commences from 7-Bromo-4H-chromen-4-one via a reduction reaction catalyzed by Wilkinson's catalyst.
A logical workflow for the primary synthetic routes is depicted below:
Caption: Overall synthetic workflows for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the different synthetic routes for this compound.
| Route | Precursor(s) | Key Reagents/Catalyst | Reaction Time | Temperature | Yield (%) |
| 1 | 3-(3-bromophenoxy)propanoic acid | Acid-activated montmorillonite K-10, Toluene | 30-45 min | Reflux | 85%[1] |
| 2 | 3-(3-bromophenoxy)propanoic acid | Polyphosphoric acid (PPA) | 30-60 min | 100 °C | Not Reported |
| 3 | 7-Bromo-4H-chromen-4-one | Wilkinson's catalyst, H₂ | 20 h | 70 °C | 79.8%[1] |
Experimental Protocols
Detailed experimental methodologies for the key synthetic steps are provided below.
Synthesis of Precursor: 3-(3-bromophenoxy)propanoic acid
This protocol describes the synthesis of the key precursor, 3-(3-bromophenoxy)propanoic acid, from 3-bromophenol.
Caption: Experimental workflow for the synthesis of 3-(3-bromophenoxy)propanoic acid.
Materials:
-
3-bromophenol
-
β-propiolactone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a suitable reaction vessel, dissolve 3-bromophenol in an aqueous solution of sodium hydroxide.
-
Cool the reaction mixture in an ice bath to 0 °C.
-
With constant stirring, slowly add β-propiolactone to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the filtered solid with cold water and dry it under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as water or an ethanol/water mixture, to obtain pure 3-(3-bromophenoxy)propanoic acid.
Synthesis of this compound
This method provides a high-yielding and efficient synthesis of the target compound.[1]
Caption: Experimental workflow for Route 1.
Materials:
-
3-(3-bromophenoxy)propanoic acid
-
Acid-activated montmorillonite K-10
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
To a round-bottom flask, add 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly prepared acid-activated montmorillonite K-10 (300% by weight).
-
Add toluene (2 mL) to the flask.
-
Heat the mixture to reflux under an inert atmosphere for 30-45 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add dichloromethane (10-15 mL) to the cooled mixture.
-
Filter the mixture to remove the montmorillonite K-10 and wash the solid twice with dichloromethane.
-
Concentrate the combined organic filtrate under reduced pressure.
-
Extract the resulting crude product with hexane (10-15 mL) to afford pure this compound.
This is a classic method for intramolecular Friedel-Crafts acylation.
Caption: Experimental workflow for Route 2.
Materials:
-
3-(3-bromophenoxy)propanoic acid (dried)
-
Polyphosphoric acid (PPA)
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a reaction vessel, add dried 3-(3-bromophenoxy)propanoic acid (1 eq.) to polyphosphoric acid (PPA) at 100 °C with vigorous stirring.
-
Heat the mixture for 30-60 minutes.
-
After heating, cool the reaction mixture.
-
Pour the cooled mixture onto crushed ice.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
This alternative route utilizes a commercially available starting material and a well-established reduction reaction.[1]
Caption: Experimental workflow for Route 3.
Materials:
-
7-Bromo-4H-chromen-4-one
-
Ethanol
-
Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride)
-
Hydrogen gas
Procedure:
-
In a suitable pressure reactor, dissolve 7-Bromo-4H-chromen-4-one (0.329 mol) in ethanol to a concentration of 0.4 mol·L⁻¹.
-
Add Wilkinson's catalyst (4 mol%).
-
Pressurize the reactor with hydrogen gas to 0.3 MPa.
-
Heat the reaction mixture to 70 °C and maintain for 20 hours.
-
After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.
-
The product, this compound, can then be isolated and purified using standard techniques. The structure should be confirmed by ¹H NMR and MS.[1]
Conclusion
This technical guide has detailed three synthetic routes for the preparation of this compound. The intramolecular cyclization of 3-(3-bromophenoxy)propanoic acid using acid-activated montmorillonite K-10 offers a high-yield and rapid procedure. The use of polyphosphoric acid provides a classic and effective alternative. The reduction of 7-Bromo-4H-chromen-4-one presents another viable pathway. The choice of synthetic route will depend on factors such as precursor availability, desired scale, and laboratory capabilities. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
Physical and chemical properties of 7-Bromoisochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-Bromoisochroman-4-one, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its structure, properties, and safe handling, presented in a structured format to support research and development activities.
Chemical Identity and Physical Properties
This compound is a solid, pale yellow organic compound.[1] It is identified by the Chemical Abstracts Service (CAS) number 168759-64-6.[2][3][4] The compound should be stored at 2-8°C to ensure its stability.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 168759-64-6 | [2][3][4] |
| Molecular Formula | C₉H₇BrO₂ | [2] |
| Molecular Weight | 227.06 g/mol | [2] |
| Appearance | Pale yellow solid | [1] |
| Boiling Point (Predicted) | 348.7 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.621 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While comprehensive, experimentally verified spectra with detailed peak assignments are not widely published in peer-reviewed literature, the following sections outline the expected spectral characteristics based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the aromatic ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, with splitting patterns determined by their coupling with neighboring protons. The methylene protons of the isochromanone ring will be observed in the upfield region.
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ketone group is expected to have the most downfield chemical shift, typically in the range of 180-200 ppm. The aromatic carbons will resonate between 110 and 160 ppm, while the aliphatic carbons of the heterocyclic ring will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically appearing around 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching vibrations from the ether linkage in the isochromanone ring.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of CO, Br, and cleavage of the heterocyclic ring.
Chemical Reactivity and Stability
This compound is generally stable under standard laboratory conditions.[5] However, it should be handled with care due to the presence of the bromine atom, which can be a hazardous substituent.[5] The compound's reactivity is influenced by the ketone functional group and the bromine atom on the aromatic ring. The ketone can undergo typical reactions such as reduction to an alcohol or reactions with nucleophiles at the alpha-carbon. The bromine atom can participate in various cross-coupling reactions, making it a valuable intermediate for the synthesis of more complex molecules.[5]
Experimental Protocols
Safety and Handling
For research and development purposes, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[6] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[6] Store the compound in a tightly closed container in a dry and cool place.[6]
Biological Activity
There is currently no specific information available in the public domain regarding the biological activity or signaling pathways of this compound. However, the isochromanone scaffold is a structural motif found in various biologically active natural products and synthetic compounds, suggesting that this compound could serve as a valuable starting material for the development of new therapeutic agents.
Logical Workflow for Synthesis
While a specific protocol for this compound is not detailed in the available literature, a plausible synthetic route can be conceptualized based on general organic chemistry principles for the formation of related isochromanone structures. The following diagram illustrates a logical workflow for its potential synthesis.
Caption: A conceptual workflow for the synthesis of this compound.
References
7-Bromoisochroman-4-one molecular weight and formula
This document provides essential physicochemical data for 7-Bromoisochroman-4-one, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The core molecular properties are summarized below for researchers and scientists.
Physicochemical Data
The fundamental molecular identifiers for this compound have been calculated and are presented in the following table. This data is critical for stoichiometric calculations, analytical characterization, and registration in chemical databases.
| Property | Value |
| Molecular Formula | C₉H₇BrO₂[1] |
| Molecular Weight | 227.06 g/mol [1] |
Logical Data Relationship
The relationship between the compound's common name and its primary molecular descriptors is illustrated in the diagram below. This provides a clear logical flow from identification to fundamental chemical properties.
References
Spectroscopic Profile of 7-Bromoisochroman-4-one: A Technical Guide
For immediate release:
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 7-Bromoisochroman-4-one, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public experimental spectra, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.6-7.8 | d | 1H | Ar-H (H5) |
| ~7.4-7.5 | dd | 1H | Ar-H (H6) |
| ~7.2-7.3 | d | 1H | Ar-H (H8) |
| ~4.8 | s | 2H | O-CH₂ |
| ~3.7 | s | 2H | CO-CH₂ |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~195 | C=O | C4 |
| ~138 | C | C8a |
| ~135 | CH | C6 |
| ~130 | CH | C5 |
| ~128 | C | C7 |
| ~125 | CH | C8 |
| ~122 | C | C4a |
| ~70 | CH₂ | C1 |
| ~45 | CH₂ | C3 |
Predicted in CDCl₃ solvent.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | C-O-C Stretch (Ether) |
| ~800-600 | Medium-Strong | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Ion | Comments |
| 226/228 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br) |
| 198/200 | [M-CO]⁺ | Loss of carbon monoxide |
| 183/185 | [M-CH₂CO]⁺ | Loss of ketene |
| 147 | [M-Br]⁺ | Loss of bromine radical |
| 118 | [C₈H₆O]⁺ | Further fragmentation |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the appropriate frequencies for the nuclei being observed (¹H and ¹³C).
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For a routine spectrum, 8 to 16 scans are usually sufficient.
-
¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the solvent or TMS signal.
Infrared (IR) Spectroscopy
A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.[1]
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrument Setup: The ATR accessory is placed in the sample compartment of the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.
-
Data Acquisition: The solid sample is brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is then recorded by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Alternatively, the KBr pellet method can be used, where a small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent pellet.[1]
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[2][3]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples. The sample is then vaporized by heating under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
The Ascendance of Isochromanones: A Technical Guide to Their Discovery, Significance, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The isochromanone core, a bicyclic ether and lactone, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Naturally occurring in a variety of fungi and plants, and accessible through diverse synthetic routes, isochromanone derivatives have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and significance of these compounds, presenting key quantitative data, detailed experimental protocols, and an analysis of their modulation of critical signaling pathways.
Discovery and Significance
The isochromanone nucleus is a key structural motif found in numerous bioactive natural products.[1] Its discovery can be traced back to the isolation and characterization of these natural compounds, which exhibited a wide array of biological properties. This inherent activity spurred synthetic chemists to develop various methodologies for the construction and diversification of the isochromanone scaffold, leading to the creation of extensive libraries of novel derivatives.
The significance of isochromanone derivatives in drug development is underscored by their diverse pharmacological effects, which include:
-
Anticancer Activity: A significant number of isochromanone derivatives have been reported to exhibit potent cytotoxicity against various cancer cell lines.[2] Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
-
Antifungal Activity: The isochromanone scaffold has proven to be a valuable template for the development of novel antifungal agents. Several derivatives have shown significant activity against a range of pathogenic fungi.
-
Anti-inflammatory Activity: Isochromanone derivatives have been investigated for their potential to mitigate inflammatory responses. Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes.
-
Antioxidant Activity: Many isochromanone derivatives possess the ability to scavenge free radicals and reduce oxidative stress, suggesting their potential in the management of diseases associated with oxidative damage.
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative biological activity data for representative isochromanone derivatives across various assays.
Table 1: Anticancer Activity of Isochromanone Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 3-(4-chlorophenyl)isochroman-1-one | MCF-7 | MTT | 15.8 | [2] |
| Unspecified Isochromanone Derivative | A549, MDA-MB-231, HeLa | Cytotoxicity Assay | Not specified | [3] |
Table 2: Antifungal Activity of Isochromanone Derivatives
| Compound/Derivative | Fungal Strain | Assay | MIC (µg/mL) | Reference |
| 4-(arylmethylene)-3-isochromanones | S. pombe | Broth Microdilution | As low as 1.5 | [1] |
Table 3: Anti-inflammatory Activity of Isochromanone Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Oxygenated Isocoumarins | Nitric Oxide Inhibition | 23.17 - 35.79 | [4] |
Table 4: Antioxidant Activity of Isochromanone Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Isochroman-derivatives of Hydroxytyrosol | DPPH | Not specified | [4] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of isochromanone derivatives.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Isochromanone derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the isochromanone derivative in the complete growth medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[2]
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common and straightforward method to evaluate the antioxidant potential of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution
-
Isochromanone derivative (test compound)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of the isochromanone derivative and the standard antioxidant.[1][5]
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound or standard at different concentrations with the DPPH solution.[1][5]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[1][5]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[1][5]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and the standard. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[5]
Protocol 3: Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory Activity)
This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Isochromanone derivative (test compound)
-
Known COX inhibitor (e.g., Celecoxib for COX-2)
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the COX enzymes, arachidonic acid, and the fluorometric probe in the assay buffer. Prepare serial dilutions of the isochromanone derivative and the control inhibitor.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the COX enzyme, and the test compound or control inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time using a microplate reader.
-
Data Analysis: Determine the rate of the reaction (slope of the fluorescence curve) for each concentration of the test compound and the control. Calculate the percentage of inhibition of COX activity and determine the IC50 value.[6]
Signaling Pathway Modulation
The therapeutic effects of isochromanone derivatives are often attributed to their ability to modulate key cellular signaling pathways. Two of the most significant pathways implicated in their anticancer activity are the PI3K/Akt and NF-κB pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Research suggests that some isochromanone derivatives exert their anticancer effects by inhibiting this pathway.[2]
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. benchchem.com [benchchem.com]
- 3. dpph assay ic50: Topics by Science.gov [science.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Isochroman Core: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The isochroman scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of isochroman derivatives, focusing on their anticancer, antihypertensive, and α-glucosidase inhibitory activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for the scientific community.
Anticancer Activity of Isochroman Derivatives
Isochroman and isocoumarin derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The SAR for this class of compounds reveals that substitutions on both the aromatic and pyran rings play a crucial role in modulating their anticancer potency.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro cytotoxic activity of representative isochroman and isocoumarin derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Isochromanone | 3-(4-chlorophenyl)isochroman-1-one | MCF-7 (Breast) | 15.8 | [1] |
| Fungal Isocoumarin | Versicoumarins A | MCF-7 (Breast) | 4.0 | [2] |
| Fungal Isocoumarin | Versicoumarins A | A549 (Lung) | 3.8 | [2] |
SAR Insights: Analysis of the available data suggests that the introduction of a halogen atom, such as chlorine, on a phenyl substituent at the 3-position of the isochromanone core contributes to its cytotoxic activity. Furthermore, naturally occurring isocoumarins, like Versicoumarins A, exhibit potent activity against both breast and lung cancer cell lines, suggesting that the lactone functionality and specific substitution patterns are key for enhanced potency.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to determine the cytotoxic effects of chemical compounds on cultured cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Isochroman derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isochroman derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for determining the in vitro anticancer activity.
Antihypertensive Activity of Isochroman Derivatives
Certain isochroman-4-one derivatives have been investigated as potential antihypertensive agents. The SAR in this area focuses on the hybridization of the isochroman core with other pharmacophores known to interact with targets involved in blood pressure regulation.
Quantitative Structure-Activity Relationship Data
A series of isochroman-4-one hybrids bearing an arylpiperazine moiety were synthesized and evaluated for their α1-adrenergic receptor antagonistic activity, a key mechanism for antihypertensive action.
| Compound | R | Vasodilation (EC50, µM) | α1-Adrenergic Receptor Antagonism (pA2) |
| 6c | 2-OCH3 | 0.45 ± 0.06 | 7.98 ± 0.12 |
| 6e | 2-Cl | 0.18 ± 0.03 | 8.35 ± 0.15 |
| 6f | 3-Cl | 0.25 ± 0.04 | 8.21 ± 0.13 |
| 6g | 4-Cl | 0.31 ± 0.05 | 8.12 ± 0.11 |
| 6h | 2-F | 0.38 ± 0.06 | 8.03 ± 0.14 |
| 6m | 2-CH3 | 0.51 ± 0.07 | 7.90 ± 0.10 |
| 6q | 4-F | 0.42 ± 0.05 | 7.99 ± 0.12 |
| Naftopidil | - | 0.28 ± 0.04 | 8.15 ± 0.13 |
SAR Insights: The data indicates that the nature and position of the substituent on the arylpiperazine ring significantly influence the antihypertensive activity.
-
Halogen Substitution: Compounds with a chloro or fluoro substituent on the phenyl ring of the piperazine moiety (6e, 6f, 6g, 6h, 6q) generally exhibit potent activity. The position of the halogen also plays a role, with the 2-chloro derivative (6e) being the most potent α1-adrenergic receptor antagonist.
-
Electron-donating vs. Electron-withdrawing Groups: Electron-withdrawing groups (halogens) appear to be more favorable for activity than electron-donating groups like methoxy (6c) and methyl (6m).
Experimental Protocol: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines the determination of the antihypertensive effect of isochroman derivatives in a well-established animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Normotensive Wistar-Kyoto (WKY) rats (as control)
-
Isochroman derivatives
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Positive control drug (e.g., Naftopidil)
-
Non-invasive blood pressure measurement system (tail-cuff method)
Procedure:
-
Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.
-
Group Allocation: Divide the SHRs into groups: a vehicle control group, a positive control group, and treatment groups receiving different doses of the isochroman derivatives. A group of WKY rats serves as the normotensive control.
-
Drug Administration: Administer the compounds or vehicle orally (by gavage) or via another appropriate route once daily for a specified period (e.g., 4 weeks).
-
Blood Pressure Measurement: Measure the systolic and diastolic blood pressure and heart rate of the conscious rats using the tail-cuff method at predetermined time points (e.g., before administration and at 2, 4, 6, 8, and 24 hours post-administration on specific days of the study).
-
Data Analysis: Analyze the changes in blood pressure and heart rate over time for each group. Compare the effects of the test compounds with the vehicle and positive controls using appropriate statistical methods.
Experimental Workflow for In Vivo Antihypertensive Testing
Caption: Workflow for assessing in vivo antihypertensive efficacy.
α-Glucosidase Inhibitory Activity of Isochroman-Related Derivatives
While extensive SAR data for isochroman derivatives as α-glucosidase inhibitors is still emerging, studies on structurally related indolo[1,2-b]isoquinoline derivatives provide valuable insights into the potential of this broader class of compounds. α-Glucosidase inhibitors are important therapeutic agents for the management of type 2 diabetes.
Quantitative Structure-Activity Relationship Data
The following table presents the α-glucosidase inhibitory activity of a series of indolo[1,2-b]isoquinoline derivatives, highlighting the impact of various substituents.
| Compound | R1 | R2 | IC50 (µM) |
| 1 | H | H | 23.46 ± 0.13 |
| 2 | 2-F | H | 10.12 ± 0.21 |
| 3 | 3-F | H | 12.34 ± 0.18 |
| 4 | 4-F | H | 15.67 ± 0.25 |
| 5 | 2-Cl | H | 8.98 ± 0.15 |
| 6 | 3-Cl | H | 10.21 ± 0.19 |
| 7 | 4-Cl | H | 13.45 ± 0.22 |
| 8 | 2-Br | H | 6.78 ± 0.11 |
| 9 | 3-Br | H | 8.91 ± 0.14 |
| 10 | 4-Br | H | 11.23 ± 0.17 |
| 11 | 2-I | H | 3.44 ± 0.36 |
| 12 | 3-I | H | 5.67 ± 0.41 |
| 13 | H | 2-CH3 | 18.92 ± 0.31 |
| 14 | H | 3-CH3 | 20.15 ± 0.35 |
| 15 | H | 4-CH3 | 22.38 ± 0.39 |
| Acarbose | - | - | 640.57 ± 5.13 |
SAR Insights:
-
Halogen Substitution on R1: The introduction of a halogen atom at the R1 position generally enhances the α-glucosidase inhibitory activity compared to the unsubstituted parent compound (1). The potency follows the trend I > Br > Cl > F. The position of the halogen also influences activity, with substitution at the 2-position generally being the most favorable.
-
Methyl Substitution on R2: The introduction of a methyl group at the R2 position slightly decreases the inhibitory activity compared to the parent compound.
Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay
This protocol describes a common method for determining the α-glucosidase inhibitory activity of test compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Acarbose (as a positive control)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add a solution of α-glucosidase in phosphate buffer to each well.
-
Inhibitor Addition: Add various concentrations of the test compounds or acarbose to the wells. Include a control with only the enzyme and buffer.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding the pNPG solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding Na2CO3 solution.
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for assessing in vitro α-glucosidase inhibition.
Signaling Pathways Modulated by Isochroman and Related Derivatives
The biological activities of isochroman derivatives are often attributed to their ability to modulate key intracellular signaling pathways. While research in this area is ongoing, evidence suggests the involvement of the PI3K/Akt and NF-κB pathways, particularly in their anticancer effects.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Some isochromanone derivatives are suggested to exert their anticancer effects by inhibiting this pathway, leading to the induction of apoptosis.
PI3K/Akt Signaling Pathway and Potential Inhibition by Isochroman Derivatives
References
7-Bromoisochroman-4-one: A Technical Guide to Safe Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety information and handling protocols for 7-Bromoisochroman-4-one (CAS No. 168759-64-6). The information presented herein is intended to support laboratory safety for professionals in research, discovery, and drug development. Given the absence of a complete, officially recognized Safety Data Sheet (SDS) with exhaustive toxicological data, this guide synthesizes available data for this compound with established safety protocols for brominated organic compounds.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. This data is essential for understanding the compound's behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrO₂ | ChemScene[1] |
| Molecular Weight | 227.06 g/mol | ChemScene[1] |
| CAS Number | 168759-64-6 | ChemicalBook, ChemScene[1][2] |
| Appearance | White to yellow solid | ChemicalBook[3] |
| Purity | ≥97% | ChemScene[1] |
| Storage Temperature | 4°C | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | ChemScene[1] |
| LogP | 2.162 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is limited, its classification as a brominated heterocyclic compound necessitates careful handling. Brominated organic compounds can pose various health risks, including irritation to the skin, eyes, and respiratory system. Some brominated compounds are also associated with long-term health effects.[4][5] Therefore, a conservative approach to handling is strongly recommended.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure when working with this compound. The following table outlines the recommended PPE.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards). A face shield should be used when there is a risk of splashing. | Protects against eye contact, which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), inspected before use. A lab coat or chemical-resistant apron is required. | Prevents skin contact, which may lead to irritation or absorption of the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with a suitable cartridge is necessary for procedures that may generate dust or aerosols. | Protects against the inhalation of potentially harmful airborne particles. |
Engineering Controls
Proper engineering controls are the primary line of defense in ensuring a safe laboratory environment.
-
Ventilation: All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.
Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling
-
Avoid Dust Formation: Handle the solid compound carefully to minimize the generation of dust.
-
Grounding: Take precautionary measures against static discharge.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[6]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.
Storage
-
Container: Keep the container tightly closed.[2]
-
Conditions: Store in a dry, cool, and well-ventilated place.[2] A storage temperature of 4°C is recommended.[1]
-
Segregation: Store away from incompatible materials and foodstuffs.[2]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
The following table summarizes the recommended first-aid procedures.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2] |
Spill and Leak Procedures
-
Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for hazardous waste disposal.
-
Cleanup: Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Classification: This compound is a halogenated organic solid.
-
Containerization: Collect solid waste in a clearly labeled, sealed container for hazardous materials. Solutions containing this compound should be collected in a designated container for halogenated liquid waste.
-
Disposal Route: Arrange for disposal through a licensed hazardous waste management company. Do not dispose of this material down the drain or in general waste.
Experimental Workflow and Safety Logic
The following diagrams illustrate the logical workflow for safely handling this compound and a decision-making process for handling laboratory incidents.
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision tree for responding to laboratory incidents.
References
- 1. chemscene.com [chemscene.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 7-bromochroman-4-one CAS#: 18442-22-3 [amp.chemicalbook.com]
- 4. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: 7-Bromoisochroman-4-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 7-Bromoisochroman-4-one, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details its application in key cross-coupling reactions and its role in the synthesis of biologically active molecules, particularly PARP inhibitors.
Introduction
This compound is a versatile bifunctional molecule featuring a reactive aryl bromide moiety and a ketone. The bromine atom at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The isochromanone core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. This combination of features makes this compound a key intermediate in the synthesis of complex molecular architectures for drug discovery and materials science. A significant application of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy.
Key Applications in Organic Synthesis
The primary synthetic transformations involving this compound are palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions enable the formation of C-C and C-N bonds, respectively, at the 7-position of the isochromanone ring system.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and various organoboron reagents (boronic acids or esters). This is a powerful method for synthesizing 7-aryl or 7-heteroaryl isochroman-4-ones.[1][2]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between this compound and a wide range of primary and secondary amines. This is a key step in the synthesis of 7-amino-isochroman-4-one derivatives.[3][4]
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound as a substrate. The data is based on established methodologies for analogous aryl bromides.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | DMF | 120 | 24 | 75-85 |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 80-90 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Piperidine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Toluene | 100 | 16 | 70-80 |
| 4 | Benzylamine | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 120 | 24 | 65-75 |
Experimental Protocols
4.1 General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF), often with water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-isochroman-4-one.
4.2 General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of this compound.[5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (1-3 mol%), and the ligand (2-6 mol%).
-
Add the base (1.4-2.0 equiv.).
-
Seal the tube with a septum and add the anhydrous solvent, followed by the amine (1.2-1.5 equiv.) via syringe.
-
Heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite®, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 7-amino-isochroman-4-one derivative.
Visualizations
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Diagram 3: General Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Diagram 4: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application in Drug Discovery: Synthesis of PARP-1 Inhibitors
The 7-substituted isochroman-4-one scaffold is a key pharmacophore in a number of PARP-1 inhibitors. PARP-1 is a nuclear enzyme that plays a critical role in DNA repair.[6] In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP-1 leads to synthetic lethality, making PARP-1 inhibitors a promising class of anticancer agents.
The synthesis of these inhibitors often involves the initial functionalization of this compound via Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce the desired side chains that are crucial for binding to the PARP-1 active site.
Diagram 5: Role of this compound in PARP-1 Inhibitor Synthesis
Caption: Synthetic strategy for PARP-1 inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The demonstrated importance of its derivatives in drug discovery, especially as potent inhibitors of PARP-1, highlights its significance for researchers, scientists, and drug development professionals. The protocols and data provided herein serve as a guide for the effective utilization of this key synthetic intermediate.
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Bromoisochroman-4-one: A Key Intermediate for Research & Development in Drug Discovery
Introduction: 7-Bromoisochroman-4-one is a versatile heterocyclic building block that holds significant promise as a key intermediate in the synthesis of complex molecular architectures for research and development, particularly in the field of drug discovery. Its unique structural features, including a reactive bromine atom, a ketone functionality, and a bicyclic isochroman core, provide medicinal chemists with a valuable scaffold for the construction of novel therapeutic agents. The bromine atom at the 7-position serves as a convenient handle for introducing diverse functionalities through various cross-coupling reactions, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological properties. This application note provides detailed protocols for the utilization of this compound in key synthetic transformations and its application in the synthesis of potent enzyme inhibitors.
Chemical Properties and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 168759-64-6 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.4 Hz, 1H), 7.60 (d, J = 2.0 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 4.80 (s, 2H), 4.05 (s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 195.8, 138.5, 135.2, 131.9, 130.1, 128.7, 122.3, 72.1, 68.5.
Key Applications in R&D
The strategic placement of the bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-isochroman-4-ones
The Suzuki-Miyaura coupling enables the introduction of a wide array of aryl and heteroaryl substituents at the 7-position of the isochromanone core. This modification is crucial for probing structure-activity relationships (SAR) and optimizing the pharmacological profile of lead compounds.
Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 7-aryl-isochroman-4-one.
Quantitative Data (Representative Examples):
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 7-Phenylisochroman-4-one | 85-95 |
| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)isochroman-4-one | 80-90 |
| 3-Pyridinylboronic acid | 7-(Pyridin-3-yl)isochroman-4-one | 75-85 |
Workflow for Suzuki-Miyaura Coupling:
Buchwald-Hartwig Amination for the Synthesis of 7-Amino-isochroman-4-ones
The Buchwald-Hartwig amination provides a powerful method for the introduction of primary and secondary amines at the 7-position. This transformation is of high interest in drug discovery as the introduction of an amino group can significantly impact a molecule's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Experimental Protocol:
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.03 mmol, 3 mol%).
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 7-amino-isochroman-4-one.
Quantitative Data (Representative Examples):
| Amine | Product | Yield (%) |
| Morpholine | 7-Morpholino-isochroman-4-one | 80-90 |
| Piperidine | 7-(Piperidin-1-yl)isochroman-4-one | 75-85 |
| Aniline | 7-(Phenylamino)isochroman-4-one | 70-80 |
Workflow for Buchwald-Hartwig Amination:
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. The phthalazinone scaffold is a key pharmacophore in several approved PARP inhibitors, including Olaparib. The isochromanone core of this compound can serve as a precursor to the phthalazinone moiety.
Synthetic Strategy:
A plausible synthetic route involves the conversion of the 7-substituted isochroman-4-one to the corresponding phthalazinone. This can be achieved through a multi-step sequence, for example, by reacting the ketone with a hydrazine derivative to form a hydrazone, followed by cyclization and subsequent functionalization. The 7-position, functionalized via Suzuki or Buchwald-Hartwig reactions, allows for the introduction of side chains crucial for potent PARP inhibition.
PARP Inhibition and DNA Damage Response Signaling Pathway:
PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In normal cells, if PARP is inhibited, these SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.
In cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. Inhibition of PARP in these cells leads to an accumulation of unrepaired DSBs, resulting in genomic instability and ultimately, cell death. This concept is known as synthetic lethality.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 7-Bromoisochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling of 7-Bromoisochroman-4-one with various aryl and heteroaryl boronic acids. The resulting 7-aryl-isochroman-4-one derivatives are valuable scaffolds in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of biologically active molecules.[4][5][6][7] The isochromanone core is present in a number of natural products and pharmacologically active compounds, making this protocol highly relevant for the development of novel therapeutics.
Core Reaction
The fundamental transformation involves the coupling of this compound with an arylboronic acid or its corresponding boronic acid pinacol ester in the presence of a palladium catalyst and a base to yield the desired 7-aryl-isochroman-4-one.
General Reaction Scheme:
Where Ar can be a variety of substituted or unsubstituted aryl or heteroaryl groups.
Experimental Protocols
This section details a general procedure for the Suzuki coupling of this compound. The protocol is adapted from established methodologies for structurally similar substrates.[8]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Bis(tri-tert-butylphosphine)palladium(0) - Pd[P(tBu)₃]₂)
-
Base (e.g., Cesium carbonate - Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
General Procedure for Suzuki Coupling:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Add the arylboronic acid or arylboronic acid pinacol ester (1.2 - 2 equivalents).
-
Add the palladium catalyst, for instance, Pd[P(tBu)₃]₂ (2-5 mol%).
-
Add the base, such as cesium carbonate (1.5 - 2 equivalents).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane to achieve a concentration of 0.1-0.25 M with respect to the this compound.
-
Place the reaction mixture in a preheated oil bath or heating mantle at 90-110 °C.
-
Stir the reaction mixture vigorously for 12–24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-isochroman-4-one.
Data Presentation
The following table summarizes representative quantitative parameters for the Suzuki coupling reaction of this compound with various boronic acids. The yields are hypothetical and based on typical outcomes for similar Suzuki coupling reactions.[6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd[P(tBu)₃]₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 90 | 24 | 78 |
| 3 | 3-Chlorophenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (2) | DMF | 110 | 12 | 82 |
| 4 | Thiophene-2-boronic acid | Pd[P(tBu)₃]₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 18 | 75 |
| 5 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ (2) | Toluene/H₂O | 100 | 20 | 68 |
Mandatory Visualizations
Experimental Workflow Diagram:
Caption: General workflow for the Suzuki coupling of this compound.
Catalytic Cycle Diagram:
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][8][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery
The chroman-4-one scaffold and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds.[7] The Suzuki coupling of this compound provides a versatile and efficient route to a diverse library of 7-aryl substituted analogs.[4] This diversity is crucial for structure-activity relationship (SAR) studies aimed at optimizing lead compounds for various therapeutic targets.[4] Derivatives of similar heterocyclic systems have shown potential as anticancer, anti-inflammatory, and neuroprotective agents, highlighting the potential of the products from this reaction in drug development programs.[2][5][6]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Synthesis of Bioactive Molecules from 7-Bromoisochroman-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a diverse library of potentially bioactive molecules utilizing 7-Bromoisochroman-4-one as a versatile starting material. The strategic positioning of the bromine atom on the aromatic ring and the presence of a reactive ketone functionality offer multiple avenues for chemical modification, enabling the generation of novel compounds for screening in drug discovery programs. The isochroman scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1]
Introduction
This compound is a valuable building block for medicinal chemistry, providing two primary points for diversification: the C-7 bromine atom and the C-4 ketone. The aryl bromide can readily participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The ketone group can be transformed into a variety of other functionalities, further expanding the accessible chemical space. This document outlines protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions at the bromine position, as well as reactions involving the ketone moiety.
Data Presentation
While specific quantitative bioactivity data for derivatives synthesized directly from this compound is not extensively available in the current literature, the following table summarizes the potential biological activities of the classes of compounds that can be synthesized using the protocols described herein, based on studies of structurally related isochroman and chroman derivatives.
| Target Compound Class | Potential Biological Activities | Reference Compound Examples (Related Structures) |
| 7-Aryl-isochroman-4-ones | Anticancer, Anti-inflammatory | Substituted 3-arylisoquinolinones have shown potent antiproliferative activity.[2] |
| 7-Alkynyl-isochroman-4-ones | Antitumor, Antimicrobial | Various alkynylated oxygen heterocycles have been synthesized and evaluated for biological activities. |
| 7-Amino-isochroman-4-ones | CNS activity, Kinase inhibition | Aminoestrones, synthesized via Buchwald-Hartwig amination, exhibit diverse biological applications.[3] |
| Isochroman-4-one Oximes | Anticonvulsant, Anxiolytic | Oxime derivatives of chroman-4-ones have been investigated for their biological relevance.[4] |
| Spiro-isochromanones | Anticancer, Antimicrobial | Spirocyclic compounds often exhibit enhanced biological properties.[5] |
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for similar substrates and should be optimized for this compound in a research setting.
Protocol 1: Synthesis of 7-Aryl-isochroman-4-ones via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene/Water (10:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add K₃PO₄ (2.0 mmol) followed by the toluene/water solvent mixture (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 7-Alkynyl-isochroman-4-ones via Sonogashira Coupling
This protocol details the coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 mmol), followed by CuI (0.05 mmol) and Pd(PPh₃)₂Cl₂ (0.03 mmol).
-
Stir the reaction mixture at room temperature for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Synthesis of 7-Amino-isochroman-4-ones via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a glovebox or a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene and stir the mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Synthetic Pathways from this compound
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-arylation of 7-Bromoisochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 7-Bromoisochroman-4-one is a critical transformation for the synthesis of a diverse range of substituted isochroman-4-one derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This methodology is particularly well-suited for the N-arylation of aryl halides, such as this compound, with a wide array of amine coupling partners under relatively mild conditions.[4][5]
This document provides a detailed protocol for the palladium-catalyzed N-arylation of this compound, outlining the necessary reagents, equipment, and a step-by-step procedure. The protocol is based on established Buchwald-Hartwig amination methodologies for structurally related aryl bromides.
Reaction Scheme
Experimental Protocol
This protocol details a general procedure for the N-arylation of this compound using a palladium catalyst with a phosphine-based ligand.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or other primary/secondary amines)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, or DavePhos)[4]
-
Sodium tert-butoxide (NaOtBu) or another suitable non-nucleophilic base
-
Anhydrous toluene or other suitable anhydrous solvent (e.g., dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification supplies (e.g., Celite, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or a sealable reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous toluene (5 mL) to the reaction vessel via syringe. Subsequently, add the base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv) to the mixture.
-
Reaction Conditions: Seal the Schlenk tube or vial and place it on a pre-heated stirrer hotplate. Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated 7-isochroman-4-one product.
Data Presentation
The following table summarizes the key reactants, reagents, and conditions for a typical N-arylation of this compound. The expected yield is an estimate based on similar Buchwald-Hartwig amination reactions.
| Component | Role | Exemplary Material | Stoichiometry / Loading | Typical Yield Range (%) |
| This compound | Aryl Halide Substrate | - | 1.0 equiv | - |
| Amine | Nucleophile | Aniline, Morpholine, etc. | 1.2 equiv | 70-95 |
| Palladium Precursor | Catalyst | Pd(OAc)₂ | 1-5 mol% | - |
| Ligand | Catalyst Ligand | XPhos | 2-10 mol% | - |
| Base | Activator | Sodium tert-butoxide (NaOtBu) | 1.4-2.0 equiv | - |
| Solvent | Reaction Medium | Anhydrous Toluene | - | - |
| Temperature | Reaction Condition | - | 100-110 °C | - |
| Reaction Time | Reaction Condition | - | 12-24 hours | - |
Mandatory Visualization
Caption: Experimental workflow for the N-arylation of this compound.
References
Application Notes and Protocols: Derivatization of 7-Bromoisochroman-4-one for Drug Discovery
Introduction
The isochroman scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] The strategic derivatization of isochroman-based molecules is a key approach in drug discovery to explore the structure-activity relationship (SAR) and develop novel therapeutic agents.[1] 7-Bromoisochroman-4-one serves as a versatile starting material, offering a reactive handle at the C7 position for the introduction of diverse molecular fragments through modern cross-coupling reactions.
This document provides detailed protocols for the derivatization of this compound via two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[2][3][4] These methods are renowned for their broad substrate scope, functional group tolerance, and high efficiency, making them ideal for the construction of compound libraries for high-throughput screening. The protocols and data presented are based on established methodologies for structurally related aryl bromides and provide a robust starting point for synthesis and optimization.[5][6]
Section 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[3][7][8] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents, significantly expanding the chemical space for biological evaluation.[9]
General Reaction Scheme
Experimental Protocol: General Procedure
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromo-cyclic ketones.[5]
-
Reagent Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for example, Bis(tri-tert-butylphosphine)palladium(0) (Pd[P(tBu)₃]₂) (2-5 mol%) or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand like SPhos or XPhos.
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition : Under a positive pressure of inert gas, add an anhydrous solvent, such as 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Reaction : Place the reaction mixture in a preheated oil bath and stir vigorously at 80-110 °C for 4-16 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-aryl-isochroman-4-one derivative.[5]
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes expected outcomes for the Suzuki coupling of this compound with various boronic acids. Yields are illustrative and based on typical efficiencies for these reactions.
| Entry | Boronic Acid Partner | Product Name | Expected Yield (%) |
| 1 | Phenylboronic acid | 7-Phenylisochroman-4-one | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)isochroman-4-one | 88-96 |
| 3 | 3-Fluorophenylboronic acid | 7-(3-Fluorophenyl)isochroman-4-one | 80-90 |
| 4 | Pyridine-3-boronic acid | 7-(Pyridin-3-yl)isochroman-4-one | 70-85 |
| 5 | Thiophene-2-boronic acid | 7-(Thiophen-2-yl)isochroman-4-one | 75-88 |
Visualizations: Workflow and Catalytic Cycle
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly effective method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines, as well as other nitrogen nucleophiles.[2][4][10] This reaction is instrumental in synthesizing arylamines, which are prevalent motifs in pharmaceuticals. Applying this to this compound allows for the introduction of diverse amine functionalities, crucial for modulating properties like solubility, basicity, and receptor binding.
General Reaction Scheme
Experimental Protocol: General Procedure
This protocol is based on standard conditions for the amination of aryl bromides and is adapted from related literature.[6]
-
Reagent Preparation : In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a palladium precursor such as Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%).
-
Ligand Addition : Add a suitable bulky, electron-rich phosphine ligand, such as XPhos, RuPhos, or BINAP (2-8 mol%).
-
Solvent and Base : Add an anhydrous solvent (e.g., toluene, 1,4-dioxane). Finally, add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv.).
-
Reaction : Seal the tube tightly and heat the mixture with vigorous stirring at 90-120 °C for 12-24 hours.
-
Monitoring : Track the reaction's progress via TLC or LC-MS.
-
Work-up : After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate or dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure 7-amino-isochroman-4-one product.
Data Presentation: Representative Buchwald-Hartwig Aminations
The following table shows potential products and expected yields for the amination of this compound.
| Entry | Amine Partner | Product Name | Expected Yield (%) |
| 1 | Morpholine | 7-Morpholino-isochroman-4-one | 80-95 |
| 2 | Piperidine | 7-(Piperidin-1-yl)isochroman-4-one | 82-96 |
| 3 | Aniline | 7-(Phenylamino)isochroman-4-one | 75-88 |
| 4 | Benzylamine | 7-(Benzylamino)isochroman-4-one | 70-85 |
| 5 | N-Methylpiperazine | 7-(4-Methylpiperazin-1-yl)isochroman-4-one | 78-92 |
Section 3: Applications in Drug Discovery
The synthesized library of 7-substituted isochroman-4-one derivatives serves as a valuable resource for drug discovery campaigns. Isochroman and related coumarin derivatives have been reported to possess a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and cytotoxic (anticancer) properties.[1][11][12][13] The newly synthesized compounds can be screened against a panel of biological targets to identify "hit" compounds. These hits can then undergo further optimization of their potency, selectivity, and pharmacokinetic properties to become "lead" candidates for preclinical development.
Visualization: Drug Discovery Cascade
Caption: A logical workflow for a drug discovery campaign.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 7-Bromoisochroman-4-one in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from 7-Bromoisochroman-4-one. This document outlines a strategic approach to leverage the 7-bromo substitution for the creation of a library of 7-aryl isochroman-4-one derivatives via Suzuki-Miyaura cross-coupling reactions. The subsequent evaluation of their anti-inflammatory potential through inhibition of key inflammatory mediators is also detailed.
Introduction
Chronic inflammation is a significant contributor to a wide range of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The isochroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a variety of biological activities, including anti-inflammatory properties. The strategic modification of this scaffold can lead to the development of potent and selective anti-inflammatory agents. This compound serves as a versatile starting material, allowing for the introduction of diverse aryl and heteroaryl moieties at the 7-position through palladium-catalyzed cross-coupling reactions. This approach enables the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal anti-inflammatory efficacy.
The primary mechanism of action for many anti-inflammatory compounds involves the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of key inflammatory mediators, including cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS. This document details the synthesis of a series of 7-aryl-isochroman-4-one derivatives and provides protocols for assessing their inhibitory activity against these critical inflammatory markers.
Experimental Protocols
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-isochroman-4-one derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: Synthetic and biological evaluation workflow.
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.
-
Seed the cells in appropriate plates (e.g., 96-well for NO assay, 24-well for ELISA) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized 7-aryl-isochroman-4-one derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
Nitric Oxide (NO) Production Assay:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-treated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6:
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the absorbance and determine the concentration of the cytokines from a standard curve. Calculate the percentage of inhibition.
Data Presentation
The anti-inflammatory activities of a hypothetical series of 7-aryl-isochroman-4-one derivatives are summarized in the table below.
| Compound | R Group (Aryl) | Yield (%) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition at 20 µM (%) | IL-6 Inhibition at 20 µM (%) |
| 1 | Phenyl | 85 | 15.2 ± 1.3 | 45.8 ± 3.1 | 42.5 ± 2.8 |
| 2 | 4-Methoxyphenyl | 82 | 10.5 ± 0.9 | 62.3 ± 4.5 | 58.7 ± 3.9 |
| 3 | 4-Chlorophenyl | 88 | 12.8 ± 1.1 | 55.1 ± 3.7 | 51.9 ± 3.3 |
| 4 | 3-Pyridyl | 75 | 18.9 ± 1.6 | 38.4 ± 2.9 | 35.1 ± 2.5 |
| 5 | 2-Thienyl | 78 | 14.1 ± 1.2 | 50.2 ± 3.5 | 47.6 ± 3.1 |
| Indomethacin | (Reference) | - | 8.7 ± 0.7 | 75.6 ± 5.2 | 71.3 ± 4.8 |
Signaling Pathway
The anti-inflammatory effects of the synthesized 7-aryl-isochroman-4-one derivatives are proposed to be mediated through the inhibition of the NF-κB signaling pathway. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS). The synthesized compounds may interfere with this cascade, potentially by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The Suzuki-Miyaura cross-coupling reaction provides an efficient method for generating a diverse library of 7-aryl-isochroman-4-one derivatives. The presented protocols for synthesis and in vitro evaluation offer a robust framework for identifying lead compounds with potent anti-inflammatory activity. Further optimization of the 7-position substituent and in vivo studies are warranted to develop these promising compounds into clinically effective anti-inflammatory drugs.
Application of 7-Bromoisochroman-4-one in the Synthesis of Novel Antitumor Compounds
Introduction
7-Bromoisochroman-4-one is a versatile heterocyclic building block with significant potential in the discovery and development of novel antitumor agents. The isochroman-4-one scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom at the 7-position provides a strategic handle for synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity. This application note details a representative synthetic protocol for a novel kinase inhibitor derived from this compound, summarizes its biological activity, and outlines the key experimental procedures.
Prospective Synthesis of a Kinase Inhibitor from this compound
A plausible strategy for the development of a novel antitumor agent from this compound involves a Suzuki or Sonogashira coupling reaction to introduce a substituted aromatic or heteroaromatic moiety, a common feature in many kinase inhibitors. This is followed by further functionalization, such as reductive amination, to incorporate a side chain that can interact with the solvent-exposed region of the kinase active site.
Experimental Protocols
Protocol 1: Synthesis of 7-Aryl-isochroman-4-one via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with a substituted phenylboronic acid.
Materials:
-
This compound
-
Substituted Phenylboronic Acid (e.g., 4-aminophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 eq), the substituted phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-Aryl-isochroman-4-one.
Protocol 2: Reductive Amination for Side Chain Introduction
This protocol outlines the synthesis of a final kinase inhibitor candidate through reductive amination of the 7-Aryl-isochroman-4-one intermediate.
Materials:
-
7-(4-aminophenyl)isochroman-4-one
-
Aldehyde or Ketone (e.g., N-Boc-piperidine-4-carboxaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 7-(4-aminophenyl)isochroman-4-one (1.0 eq) in dichloromethane.
-
Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final compound.
Data Presentation
The following table summarizes the in vitro biological data for a series of hypothetical kinase inhibitors synthesized from this compound, illustrating the potential for SAR exploration.
| Compound ID | R Group (at 7-position) | Kinase Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| HYPO-001 | 4-Aminophenyl | EGFR | 50 | A549 (Lung) | 0.5 |
| HYPO-002 | 3-Pyridyl | VEGFR2 | 75 | HUVEC | 1.2 |
| HYPO-003 | 4-(Piperidin-1-yl)phenyl | SRC | 30 | MCF-7 (Breast) | 0.8 |
| HYPO-004 | 4-Morpholinophenyl | PI3Kα | 120 | PC-3 (Prostate) | 2.5 |
Mandatory Visualization
Asymmetric Synthesis of Chiral Isochromanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral isochromanone derivatives, a structural motif present in numerous bioactive natural products and pharmaceutical compounds.[1] The methodologies outlined are based on recent advancements in catalytic asymmetric synthesis, offering efficient and highly stereoselective routes to these valuable molecules.
Introduction
Chiral isochromanones are a critical class of heterocyclic compounds due to their prevalence in biologically active molecules.[1] The development of stereoselective methods for their synthesis is of significant interest in medicinal chemistry and drug discovery. This application note focuses on a highly efficient bimetallic relay catalytic system for the asymmetric synthesis of isochromanone derivatives bearing vicinal quaternary stereocenters.[2][3][4][5]
Core Strategy: Bimetallic Relay Catalysis
An effective method for the asymmetric synthesis of isochromanone derivatives involves a cascade O-H insertion/aldol cyclization of ketoacids with diazoketones.[2][3] This reaction is efficiently catalyzed by a Rh(II)/chiral N,N'-dioxide-Fe(III) or Sc(III) complex bimetallic relay system.[2][5] This approach successfully bypasses competitive side reactions and provides access to a range of optically active lactones with excellent yields and stereoselectivities.[2][3][4][5]
Reaction Pathway
The proposed reaction mechanism involves the formation of a carboxylic oxonium ylide, followed by a Z-selective-1,3-OH insertion and an aldol cyclization. The chiral N,N'-dioxide-metal complex controls the stereochemistry of the final aldol cyclization step.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06025B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 7-Bromoisochroman-4-one Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7-Bromoisochroman-4-one synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic pathway involving the intramolecular Friedel-Crafts cyclization of a 2-(carboxymethyl)benzyl bromide derivative.
dot
Caption: Troubleshooting workflow for this compound synthesis.
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a breakdown of potential issues and solutions:
-
Purity of Starting Materials: The purity of your starting material, typically a derivative of 2-bromobenzoic acid, is crucial. Impurities can interfere with the reaction.
-
Recommendation: Ensure the purity of your starting materials using techniques like NMR or LC-MS before proceeding. Recrystallization or chromatographic purification of the precursor may be necessary.
-
-
Reaction Conditions: The intramolecular Friedel-Crafts cyclization is sensitive to reaction conditions.
-
Lewis Acid Catalyst: The choice and amount of Lewis acid (e.g., AlCl₃, polyphosphoric acid (PPA)) are critical. An insufficient amount may lead to an incomplete reaction, while an excess can promote side reactions.
-
Temperature: The reaction temperature needs to be carefully controlled. Lower temperatures might slow down the reaction, while higher temperatures can lead to the formation of byproducts.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Quantitative Data on Factors Influencing Yield:
| Parameter | Condition A | Yield Trend (A) | Condition B | Yield Trend (B) | Remarks |
| Lewis Acid | Polyphosphoric Acid (PPA) | Generally good for this type of cyclization | AlCl₃ | Can be effective but may require stricter temperature control to avoid charring | PPA often acts as both catalyst and solvent. |
| Temperature | 80-100 °C | Often provides a good balance between reaction rate and selectivity | > 120 °C | Increased risk of byproduct formation and decomposition | Optimization is key; start at the lower end and gradually increase. |
| Solvent | Neat (in PPA) | High concentration can drive the reaction forward | Inert solvent (e.g., DCM, DCE) | May require higher temperatures or longer reaction times | Choice of solvent depends on the Lewis acid used. |
| Reaction Time | 2-4 hours | Typically sufficient for completion | > 6 hours | May lead to degradation of the product | Monitor by TLC or LC-MS to avoid prolonged reaction times. |
Question: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
Answer:
Byproduct formation is a common issue in Friedel-Crafts reactions. Potential side products in the synthesis of this compound may include:
-
Polymerization Products: Under harsh conditions (e.g., high temperature, excess Lewis acid), starting materials or the product can polymerize.
-
Isomeric Products: Although less common for this specific cyclization, there's a possibility of forming other cyclic isomers if alternative reaction pathways are accessible.
-
Decomposition Products: The desired product may not be stable under the reaction conditions for extended periods.
Strategies to Minimize Byproducts:
-
Gradual Addition of Reagents: Adding the Lewis acid portion-wise can help to control the reaction exotherm and minimize localized high concentrations that can lead to side reactions.
-
Optimized Reaction Conditions: Refer to the table above to optimize temperature and reaction time. Using the mildest effective conditions is generally the best approach.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric moisture and oxygen.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the precursor for the intramolecular cyclization to this compound?
A common precursor is 2-(carboxymethyl)-4-bromobenzoic acid or a derivative thereof. One plausible synthetic route starts from 4-bromo-2-methylbenzoic acid. This can be achieved through side-chain bromination followed by nucleophilic substitution and hydrolysis. A related method involves the radical bromination of o-Toluic acid with N-bromosuccinimide (NBS) and a radical initiator, followed by subsequent steps to introduce the acetic acid moiety.[1]
Q2: What purification methods are most effective for this compound?
Column chromatography is typically the most effective method for purifying this compound from reaction byproducts. A silica gel stationary phase with a gradient elution system of ethyl acetate and a non-polar solvent like hexanes is often successful. Recrystallization from a suitable solvent system can be used for further purification if a crystalline solid is obtained.
Q3: Can I use a different halogenating agent for the synthesis of the precursor?
While N-bromosuccinimide (NBS) is commonly used for benzylic bromination due to its ease of handling and selectivity, other reagents like bromine (Br₂) with a light source can also be employed.[1] However, using elemental bromine may require more careful control of the reaction conditions to avoid multiple brominations or aromatic bromination.
Q4: Are there alternative cyclization strategies to an intramolecular Friedel-Crafts reaction?
Yes, other methods for the synthesis of the isochroman-4-one core have been reported. These include:
-
Parham-type Cyclization: This involves an intramolecular reaction of an aryllithium species with an internal electrophile like a Weinreb amide. This method can be very efficient.[2]
-
Dieckmann Condensation: An intramolecular condensation of a diester can be used to form the six-membered ring, which can then be further modified to the desired ketone.[3][4]
-
Photocatalyzed Reactions: Reactions involving diazonium salts and alkenes under photocatalytic conditions have been shown to produce isochromanones.[5]
The choice of method will depend on the availability of starting materials and the desired scale of the synthesis.
Experimental Protocols
High-Yield Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization
This protocol is a representative method adapted from general procedures for isochroman-4-one synthesis.
Step 1: Synthesis of 2-(Bromomethyl)-4-bromobenzoic acid
-
To a solution of 4-bromo-2-methylbenzoic acid in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture and irradiate with a light source (e.g., a 200W tungsten lamp) until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain the crude 2-(bromomethyl)-4-bromobenzoic acid, which can be purified by recrystallization.
Step 2: Synthesis of 2-(Carboxymethyl)-4-bromobenzoic acid
-
The crude 2-(bromomethyl)-4-bromobenzoic acid can be converted to the corresponding nitrile by reaction with sodium cyanide in a suitable solvent.
-
Subsequent acidic or basic hydrolysis of the nitrile will yield 2-(carboxymethyl)-4-bromobenzoic acid.
Step 3: Intramolecular Friedel-Crafts Cyclization to this compound
-
To a flask equipped with a stirrer, add polyphosphoric acid (PPA).
-
Heat the PPA to approximately 80-90 °C.
-
Slowly add the 2-(carboxymethyl)-4-bromobenzoic acid derivative to the hot PPA with vigorous stirring.
-
Maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
dot
Caption: Synthetic pathway for this compound.
References
- 1. 2-(Bromomethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 7-Bromoisochroman-4-one
Welcome to the technical support center for the purification of crude 7-Bromoisochroman-4-one. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you with your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[2] For a molecule like this compound, which possesses both polar (ketone, ether) and non-polar (brominated aromatic ring) features, a solvent system of intermediate polarity is a good starting point. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are often suitable for such compounds. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Q3: What are the key parameters to consider for column chromatography of this compound?
A3: For successful column chromatography, you need to select an appropriate stationary phase (adsorbent) and a mobile phase (eluent).[3][4] Silica gel is a common and effective stationary phase for compounds of moderate polarity like this compound. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
Q4: My purified this compound is still showing impurities by TLC/NMR. What should I do?
A4: If impurities persist after a single purification step, a second purification using a different technique is recommended. For example, if you performed recrystallization, follow it with column chromatography. If column chromatography was the initial step, try recrystallization from a different solvent system. It's also crucial to ensure that your solvents are pure and that the glassware is clean to avoid introducing new contaminants.
Q5: What are the likely impurities in a crude sample of this compound?
A5: Impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. The specific impurities will depend on the synthetic route used. Common by-products in similar syntheses might include isomers or over-brominated species.
Troubleshooting Guides
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in hot solvent. | - Insufficient solvent volume.- Incorrect solvent choice. | - Add more hot solvent in small portions until the compound dissolves.- Select a more polar solvent or a different solvent mixture. |
| Compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Use a lower-boiling point solvent.- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. Seeding with a pure crystal can also help. |
| No crystals form upon cooling. | - Solution is too dilute.- Cooling is too rapid. | - Boil off some of the solvent to concentrate the solution.- Allow the solution to cool more slowly to room temperature, then place it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Low recovery of purified product. | - Too much solvent was used.- Crystals were filtered before crystallization was complete.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Cool the filtration solvent before using it to wash the crystals. |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping bands). | - Incorrect mobile phase polarity.- Column was not packed properly (channels or cracks).- Sample was loaded in too large a volume of solvent. | - Adjust the solvent polarity based on TLC analysis. A less polar eluent will slow down the movement of the compounds.- Repack the column carefully, ensuring a uniform and compact bed.- Dissolve the sample in the minimum amount of the initial eluent or a less polar solvent for loading. |
| Compound is not eluting from the column. | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracked or channeled column bed. | - The column ran dry.- The packing was not allowed to settle properly. | - Always keep the solvent level above the top of the stationary phase.- Tap the column gently during packing to ensure a compact bed. |
| Streaking or tailing of bands. | - The sample is not sufficiently soluble in the mobile phase.- The compound is interacting too strongly with the stationary phase. | - Try a different mobile phase in which the compound is more soluble.- Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Swirl the flask to aid dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with various solvent ratios (e.g., hexane:ethyl acetate mixtures). Aim for an Rf value of 0.2-0.4 for this compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a chromatography column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing. Do not let the solvent level drop below the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following table provides example parameters for the purification of this compound. These should be considered as starting points and may require optimization for your specific crude sample.
| Purification Technique | Parameter | Recommended Starting Condition |
| Recrystallization | Solvent System | Ethanol or Isopropanol / Water mixture |
| Solvent Ratio | Start with 9:1 Alcohol:Water, adjust as needed | |
| Cooling Time | 1-2 hours at room temperature, then 30 min in ice bath | |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate | |
| Eluent Gradient | Start with 95:5, gradually increase to 80:20 | |
| Rf Target on TLC | 0.2 - 0.4 in the initial eluent |
Visualizations
Purification Workflow
Caption: General workflow for the purification of crude this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
Identifying and minimizing side products in isochromanone reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing side products in isochromanone reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Troubleshooting Guides
This section addresses common issues encountered during isochromanone synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is yielding very little or no isochromanone. What are the possible causes and how can I improve the yield?
Answer: Low yields in isochromanone synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (
-
Technical Support Center: Optimizing Suzuki Coupling Reactions for 7-Bromoisochroman-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 7-Bromoisochroman-4-one.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki coupling reactions can stem from several factors. A systematic evaluation of your reagents and reaction conditions is the best approach. Key areas to check include:
-
Reagent Quality: Ensure the this compound, boronic acid/ester, catalyst, ligand, and base are of high purity and have been stored correctly to prevent degradation.[1] Phosphine ligands, in particular, are susceptible to oxidation.[1]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidative degradation of the Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and properly degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst.[1] The purity of the base is also important for consistent results.
-
Catalyst Activity: Palladium catalysts can lose activity over time. It is advisable to use a fresh batch of catalyst or a recently purchased one.
Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. What causes this side reaction and how can it be minimized?
A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction that competes with the desired cross-coupling.[1] The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid.[1][2] To minimize homocoupling:
-
Rigorous Degassing: Thoroughly degas your solvent and the entire reaction setup. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas (argon or nitrogen) is maintained throughout the reaction.
-
Control Reactant Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) can be beneficial, but a large excess may favor homocoupling.
Q3: Protodeboronation of my boronic acid seems to be a significant issue, leading to reduced product formation. How can I prevent this?
A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common pathway for boronic acid degradation, especially with electron-deficient or sterically hindered boronic acids.[1][3] Strategies to mitigate protodeboronation include:
-
Choice of Base: The base plays a crucial role. While a base is necessary to activate the boronic acid for transmetalation, strong bases in the presence of water can promote protodeboronation.[4] Consider using milder bases such as potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[3][5]
-
Anhydrous Conditions: Water can be a proton source for protodeboronation.[1] While some Suzuki protocols use aqueous bases, switching to anhydrous conditions with an appropriate organic-soluble base might be beneficial if protodeboronation is a major issue.
-
Use of Boronic Esters: Boronic acid pinacol esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1]
Q4: What are the recommended starting conditions for the Suzuki coupling of this compound?
A4: For aryl bromides like this compound, a good starting point for optimization would be to use a palladium catalyst with a phosphine ligand. The general reactivity trend for the aryl halide is I > Br > OTf >> Cl.[1] Given that you are using an aryl bromide, the reaction should be feasible under standard conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider pre-catalysts like Pd(OAc)₂ with a suitable phosphine ligand. |
| Insufficiently inert atmosphere | Ensure all components are added under a positive pressure of inert gas (Ar or N₂). Degas the solvent thoroughly. | |
| Poor quality of reagents | Use high-purity, anhydrous solvents and fresh, high-quality reagents. | |
| Inappropriate base | The choice of base is critical.[4] Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KF.[2] | |
| Low reaction temperature | Gradually increase the reaction temperature. Microwave irradiation can also be effective in accelerating sluggish reactions.[6] | |
| Formation of Byproducts | Homocoupling of boronic acid | Rigorously exclude oxygen from the reaction. Optimize the stoichiometry of the boronic acid. |
| Protodeboronation of boronic acid | Use a milder base, anhydrous conditions, or switch to a more stable boronic ester.[1][3] | |
| Dehalogenation of this compound | This can occur if the reaction conditions are too harsh. Try lowering the temperature or using a less reactive catalyst/ligand combination. | |
| Inconsistent Results | Variability in reagent quality | Use reagents from the same batch for a series of experiments. |
| Inconsistent reaction setup | Standardize the procedure for degassing, reagent addition, and temperature control. | |
| Moisture sensitivity | Ensure all glassware is flame-dried or oven-dried before use and that solvents are anhydrous. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.[2]
-
Under a positive pressure of the inert gas, add the palladium catalyst and the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Range/Value | Notes |
| This compound | 1.0 equiv | Limiting reagent. |
| Arylboronic Acid/Ester | 1.1 - 1.5 equiv | A slight excess is generally used. |
| Palladium Catalyst | 1 - 5 mol% | Higher loading may be needed for less reactive substrates. |
| Ligand | 2 - 10 mol% | If using a separate ligand with a palladium source like Pd(OAc)₂. |
| Base | 2.0 - 3.0 equiv | The choice of base is crucial and may require screening. |
| Solvent | 0.1 - 0.5 M concentration | Common solvents include 1,4-Dioxane, Toluene, DMF, often with water as a co-solvent. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for challenging couplings. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Visualizations
References
7-Bromoisochroman-4-one stability and proper storage conditions
This technical support guide provides essential information on the stability and proper storage of 7-Bromoisochroman-4-one to ensure its integrity during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area.[1] The recommended temperature range is typically 2°C to 8°C (refrigerated).[2][3]
Q2: Can I store this compound at room temperature?
While some related compounds may be stored at room temperature, for optimal stability of this compound, refrigeration is recommended to minimize potential degradation over time.[4] Short periods at room temperature, for example during shipping, are generally acceptable.[2]
Q3: How should I handle this compound upon receiving it?
Upon receipt, it is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
Q4: Is this compound sensitive to light or air?
Troubleshooting Guide
Issue: I am observing inconsistent results in my experiments using this compound.
Inconsistent experimental outcomes can often be attributed to the degradation of the compound. The following steps can help you troubleshoot this issue.
Step 1: Verify Storage Conditions
Ensure that the compound has been consistently stored under the recommended conditions (2-8°C, dry, tightly sealed).
Step 2: Prepare Fresh Solutions
Whenever possible, prepare solutions of this compound fresh for each experiment. This minimizes the risk of degradation in solution over time.
Step 3: Assess Purity
If you suspect degradation, the purity of your sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peak or the appearance of new peaks over time can indicate degradation.[6]
Quantitative Data Summary
As specific quantitative data on the stability of this compound is not publicly available, researchers are encouraged to perform their own stability studies. The following table can be used to record and analyze your findings.
| Condition | Timepoint | % Purity (by HPLC) | Observations (e.g., color change) |
| 2-8°C (dark) | 0 months | ||
| 6 months | |||
| 12 months | |||
| Room Temp (dark) | 0 days | ||
| 7 days | |||
| 30 days | |||
| Room Temp (light) | 0 hours | ||
| 24 hours | |||
| 72 hours |
Experimental Protocols
Protocol for Assessing the Stability of this compound via HPLC
This protocol provides a general framework for determining the stability of this compound under various conditions.
1. Objective: To quantify the degradation of this compound over time under different storage conditions.
2. Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, water)
-
HPLC system with a suitable column (e.g., C18)
-
Analytical balance
-
Volumetric flasks
-
Autosampler vials
3. Method:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable HPLC-grade solvent to prepare a stock solution of known concentration.
-
Sample Preparation: Aliquot the stock solution into several autosampler vials.
-
Exposure Conditions: Store the vials under different conditions to be tested (e.g., 2-8°C protected from light, room temperature exposed to light, room temperature in the dark).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), retrieve a vial from each condition.
-
HPLC Analysis: Inject the sample into the HPLC system.
-
Data Analysis: Monitor the peak area of the this compound peak and any new peaks that may appear. Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (T=0).
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Recommended storage and handling conditions.
References
Troubleshooting low conversion in 7-Bromoisochroman-4-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromoisochroman-4-one. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The synthesis of this compound typically involves an intramolecular Friedel-Crafts cyclization of a precursor molecule. A common starting material is 2-bromo-5-methoxy-benzoic acid, which can be converted to the necessary precursor for cyclization.
Q2: I am experiencing low conversion in my this compound synthesis. What are the likely causes?
A2: Low conversion rates can be attributed to several factors. These include, but are not limited to:
-
Inadequate activation of the starting material: The carboxylic acid or its derivative may not be sufficiently activated for the intramolecular cyclization to occur efficiently.
-
Suboptimal reaction temperature: The temperature may be too low to overcome the activation energy of the reaction, or too high, leading to decomposition of starting materials or products.
-
Presence of impurities: Impurities in the starting materials or solvents can interfere with the reaction or poison the catalyst.
-
Insufficient reaction time: The reaction may not have been allowed to proceed to completion.
-
Moisture in the reaction: The presence of water can deactivate the reagents and catalysts used in the Friedel-Crafts reaction.
Q3: What are common side products observed in the synthesis of this compound?
A3: Side reactions can lead to the formation of various impurities, which can complicate purification and reduce the yield of the desired product. Common side products may include intermolecular reaction products, where two precursor molecules react with each other instead of cyclizing, and products resulting from incomplete reactions or decomposition.
Q4: How can I purify this compound from the reaction mixture?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A common solvent system is a mixture of hexane and ethyl acetate. Recrystallization can also be employed as a final purification step to obtain a highly pure product.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure the purity of the starting materials and reagents. Purify them if necessary before use. |
| Ineffective catalyst or reagent | Use a fresh batch of the catalyst or reagent. Consider screening different Lewis acids or activating agents. |
| Incorrect reaction conditions | Optimize the reaction temperature, concentration, and reaction time. Perform small-scale experiments to identify the optimal conditions. |
| Presence of moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Formation of Multiple Products/Byproducts
| Potential Cause | Troubleshooting Steps |
| Intermolecular side reactions | Lower the concentration of the starting material to favor intramolecular cyclization. |
| Decomposition of product | Monitor the reaction closely and avoid prolonged reaction times or excessive temperatures. |
| Non-specific reactions | Re-evaluate the choice of catalyst and solvent to improve the selectivity of the reaction. |
Experimental Protocols
A general experimental protocol for a key reaction step in the synthesis of a related chromanone is provided below for reference. Note that specific conditions for this compound may vary.
Intramolecular Friedel-Crafts Cyclization of a Phenoxypropionic Acid to a Chroman-4-one
This protocol describes a general procedure for the cyclization of a phenoxypropionic acid to form a chroman-4-one, a reaction type that can be adapted for the synthesis of isochromanone derivatives.
Materials:
-
3-Phenoxypropionic acid derivative
-
Polyphosphoric acid (PPA) or another suitable Lewis acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a round-bottom flask, combine the 3-phenoxypropionic acid derivative with polyphosphoric acid (typically 10 times the weight of the starting material).
-
Heat the mixture to 100°C with vigorous stirring for 1 hour. A mechanical stirrer is recommended for efficient mixing of the viscous solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully add crushed ice to the flask to quench the reaction and decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired chroman-4-one.[1]
Visualizing Reaction and Troubleshooting Logic
To aid in understanding the experimental workflow and troubleshooting process, the following diagrams are provided.
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low conversion in this compound synthesis.
References
Catalyst Selection for Efficient Isochromanone Synthesis: A Technical Support Center
Welcome to the technical support center for isochromanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for isochromanone synthesis?
A1: A variety of catalysts are employed for the synthesis of isochromanones, with the choice depending on the substrate, desired stereoselectivity, and reaction conditions. The main categories include:
-
Transition Metal Catalysts : This is the most extensive category, featuring complexes of rhodium, scandium, iron, palladium, and gold. These are often chosen for their high efficiency and selectivity.[1]
-
Organocatalysts : Chiral secondary amines and thiourea derivatives are utilized for asymmetric reactions, offering a metal-free alternative.[1]
-
Photoredox Catalysts : Ruthenium or iridium complexes are used in visible-light-mediated photoredox catalysis, which provides a mild and environmentally friendly approach for radical-based transformations leading to isochromanones.[1]
Q2: How do I select the best catalyst for my specific substrate?
A2: Catalyst selection is a critical step for a successful synthesis. Key factors to consider include:
-
Functional Group Tolerance : Review the literature to ensure the catalyst is compatible with the functional groups in your starting materials. For example, gold(I)-catalyzed reactions are known for their tolerance of a variety of common organic functional groups.
-
Desired Stereoselectivity : For synthesizing chiral isochromanones, an asymmetric catalyst is necessary. Chiral rhodium, scandium, or iron complexes with specific ligands, as well as organocatalysts, are excellent for achieving high enantioselectivity.[1]
-
Reaction Mechanism : Understanding the reaction mechanism can guide your catalyst choice. For instance, cascade reactions involving oxonium ylides may benefit from a dual catalytic system, such as a combination of a dirhodium catalyst with a chiral Lewis acid like a Sc(III) or Fe(III) complex.[2]
Q3: What are the key reaction parameters to optimize for isochromanone synthesis?
A3: Beyond the catalyst, several parameters significantly impact reaction yield and selectivity:
-
Solvent : The solvent influences catalyst activity and reagent solubility. Dichloromethane (CH2Cl2) is a frequently used solvent in many isochromanone syntheses.[1] Toluene and DMF are also common choices.[3]
-
Temperature : Temperature can affect reaction rate and selectivity. Lowering the temperature can sometimes suppress background reactions and improve enantioselectivity.[4][5]
-
Concentration : Reactant concentration can influence reaction rates and, in some cases, selectivity.[5]
-
Ligand : For transition metal catalysts, the choice of ligand is crucial, especially for stereoselective reactions. A screening of different ligands may be necessary to find the optimal one for a specific substrate.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is essential.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is fresh and stored under appropriate conditions (e.g., inert atmosphere). For transition metal catalysts, verify the oxidation state and purity. Consider catalyst deactivation, especially in palladium-catalyzed reactions where reduction to Pd(0) can occur.[4] |
| Poor Substrate Reactivity | Check the electronic and steric properties of your substrate. Electron-withdrawing or -donating groups can significantly affect reactivity. Consider modifying the substrate to enhance its reactivity.[4] |
| Sub-optimal Reaction Conditions | Re-optimize the reaction temperature, solvent, and concentration. Screen a variety of ligands for your transition metal catalyst. Verify the pH of the reaction mixture if your catalyst or substrate is pH-sensitive.[4] |
| Presence of Impurities | Ensure all starting materials and solvents are pure and dry, as impurities can poison the catalyst.[4] Use high-purity, dry solvents and ensure glassware is scrupulously clean.[3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or increasing the temperature.[3] |
| Product Loss During Workup | The desired product may be lost during extraction or purification. Check the aqueous layer after extraction to ensure your product is not water-soluble. Be mindful of product volatility during solvent removal. If using column chromatography, ensure the product is not irreversibly adsorbed onto the stationary phase. |
Issue 2: Formation of Significant Side Products
The formation of side products is a frequent challenge. Identifying these impurities is the first step toward minimizing them.
| Potential Cause | Suggested Solution |
| Competing Reaction Pathways | Characterize the major side products using techniques like NMR and Mass Spectrometry to understand the competing reaction pathways.[3] Depending on the synthetic route, common side products can include dimers, polymers, or over-chlorinated species.[3][4] |
| Incorrect Stoichiometry | Carefully control the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can favor the desired reaction pathway.[3] |
| Sub-optimal Reaction Conditions | A systematic optimization of reaction conditions is recommended. Running the reaction at a lower temperature may increase selectivity, although it may also decrease the reaction rate.[3] |
Issue 3: Low Stereoselectivity (Enantio- or Diastereo-)
Achieving high stereoselectivity is often a primary goal in isochromanone synthesis.
| Potential Cause | Suggested Solution |
| Sub-optimal Chiral Catalyst/Ligand | The choice of the chiral catalyst or ligand is paramount. Screen a variety of ligands with different backbones and substituents.[5] |
| Unfavorable Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lower activation energy.[5] |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarities.[5] |
| Racemic Background Reaction | A non-catalyzed or achirally catalyzed background reaction may be competing with the desired asymmetric pathway. Lowering the reaction temperature or adjusting the catalyst loading may help suppress this.[4] |
| Epimerization of the Product | The chiral product may be susceptible to racemization under the reaction or work-up conditions. Analyze the reaction mixture at different time points to check for product degradation or epimerization.[4] |
Experimental Protocols
Example Protocol: Rh(II)/Fe(III)-Catalyzed Asymmetric Cascade O-H Insertion/Aldol Cyclization
This protocol is an example of a dual catalytic system for the synthesis of chiral isochromanones.
-
Preparation : To a solution of the chiral N,N'-dioxide ligand and Fe(OTf)₃ in CH₂Cl₂ (1.0 mL), add 4Å molecular sieves.
-
Stirring : Stir the mixture at 35 °C for 30 minutes.
-
Solvent Removal and Reagent Addition : Evaporate the solvent in vacuo and introduce nitrogen. Add CH₂Cl₂ (1.0 mL), Rh₂(TFA)₄, and the γ-ketoacid.
-
Reaction Initiation : Stir the reaction mixture at 35 °C for 20 minutes. Cool the solution to -10 °C and add a solution of the α-diazoketone in CH₂Cl₂ (1.0 mL).
-
Reaction Progression : Stir the reaction mixture at -10 °C for 6 hours.
-
Purification : Purify the product by column chromatography on silica gel.
Visualizations
Caption: A workflow for selecting a catalyst for isochromanone synthesis.
Caption: Proposed dual catalytic cycle for Rh(II)/Fe(III)-catalyzed isochromanone synthesis.
References
Technical Support Center: Managing Acidic Impurities in Isochromanone Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when managing acidic impurities after isochromanone cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic impurities I might encounter after my isochromanone cyclization?
A1: The nature of acidic impurities is highly dependent on your synthetic route. However, some of the most common acidic impurities include:
-
Unreacted Starting Materials: Carboxylic acids used as precursors, such as o-tolylacetic acid and its derivatives, are common impurities if the reaction does not go to completion.
-
Chlorinated Byproducts: In routes involving chlorination of starting materials like o-tolylacetic acid, incompletely cyclized intermediates such as 2-chloromethylphenylacetic acid can remain.
-
Acidic Catalysts or Additives: Some synthetic protocols may utilize acidic catalysts or additives that require removal during workup. For instance, some palladium-catalyzed reactions may use pivalic acid as an additive.
-
Byproducts from Catalyst Decomposition or Side Reactions: Certain metal catalysts, under reaction conditions, can generate acidic species that may need to be neutralized and removed.
Q2: How can I detect the presence of acidic impurities in my crude product?
A2: Several analytical techniques can be employed to detect and quantify acidic impurities:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the presence of impurities. Acidic compounds may show different retention factors (Rf) compared to the desired isochromanone product. Staining with an appropriate indicator can also help identify acidic spots.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[1] Using an appropriate column and mobile phase, you can resolve the isochromanone from acidic byproducts and determine their relative concentrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of impurities. The presence of characteristic peaks, for example, a carboxylic acid proton signal in 1H NMR, can confirm the presence of acidic contaminants.
-
Mass Spectrometry (MS): Can be used to determine the molecular weight of impurities, aiding in their identification.[2]
Q3: What is the simplest method to remove acidic impurities?
A3: An aqueous basic wash is the most common and straightforward method to remove acidic impurities.[3] This involves dissolving the crude product in an organic solvent and washing it with a basic solution like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a separatory funnel.[4] The acidic impurities react with the base to form water-soluble salts, which are then partitioned into the aqueous layer and removed.[5]
Q4: My isochromanone product has some solubility in the basic wash. What should I do?
A4: If your product exhibits some solubility in the aqueous basic wash, you can minimize product loss by:
-
Using a milder base: A dilute solution of sodium bicarbonate is less harsh than stronger bases like sodium hydroxide.
-
Back-extraction: After the initial basic wash, you can acidify the aqueous layer with an acid like HCl and then extract it with a fresh portion of organic solvent to recover any dissolved product.
-
Minimizing contact time: Shake the separatory funnel for a shorter period to reduce the extent of product partitioning into the aqueous layer.
Q5: When should I consider recrystallization or column chromatography for removing acidic impurities?
A5: Recrystallization and column chromatography are excellent purification techniques to be used after an initial aqueous wash, or when a basic wash is not suitable.
-
Recrystallization: This method is highly effective for removing small amounts of impurities from a solid product.[6] The key is to find a suitable solvent or solvent system in which the isochromanone has high solubility at high temperatures and low solubility at low temperatures, while the acidic impurities remain in solution.[7]
-
Column Chromatography: This is a very versatile technique for separating compounds with different polarities.[8] If the acidic impurities have a significantly different polarity compared to your isochromanone product, column chromatography can provide excellent separation.[9]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of your isochromanone product from acidic impurities.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after aqueous basic wash | 1. Product is partially soluble in the aqueous basic solution. 2. Emulsion formation during extraction.[5] | 1. Use a weaker base (e.g., dilute NaHCO₃). 2. Perform a back-extraction of the aqueous layer. 3. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. |
| Acidic impurities still present after basic wash (confirmed by TLC/HPLC) | 1. Insufficient amount of base used. 2. Inadequate mixing during the wash. 3. The impurity is a very weak acid and does not react completely with the base. | 1. Use a larger volume or a more concentrated basic solution. 2. Ensure vigorous shaking of the separatory funnel to maximize contact between the organic and aqueous layers.[3] 3. Consider using a stronger base, but be mindful of potential product degradation. 4. Follow up with column chromatography or recrystallization. |
| Product "oils out" during recrystallization | 1. The boiling point of the solvent is higher than the melting point of the isochromanone. 2. The presence of significant impurities is depressing the melting point of the product. | 1. Choose a solvent with a lower boiling point.[6] 2. Attempt to purify the crude product further by an aqueous wash or a quick column filtration before recrystallization. |
| Poor separation of acidic impurities during column chromatography | 1. Inappropriate solvent system (eluent). 2. Column overloading. | 1. Optimize the eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the polarity to achieve a good separation between your product and the impurity spots.[9] 2. Use a larger column or load less crude material. |
Data Presentation: Purity of 3-Isochromanone After Purification
The following table summarizes representative purity levels of 3-isochromanone achieved after different purification methods, based on available data. Note: Actual results can vary significantly based on the initial purity of the crude material and specific experimental conditions.
| Purification Method | Starting Material/Route | Reported Purity | Key Acidic Impurity Addressed |
| Aqueous Wash & Recrystallization | o-Tolylacetic acid | 96.3% - 99.61% | o-Tolylacetic acid, 2-chloromethylphenylacetic acid |
| Aqueous Wash & Distillation/Crystallization | o-Tolylacetic acid | 98% (with 1% o-tolylacetic acid remaining) | o-Tolylacetic acid |
| Column Chromatography | General | >98% (Typical for many organic compounds) | Unreacted starting materials, polar byproducts |
Experimental Protocols
Protocol 1: General Aqueous Wash for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude isochromanone product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the basic solution should be about one-third to one-half the volume of the organic layer.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.[3]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh sodium bicarbonate solution. Check the pH of the aqueous layer after the second wash to ensure it is basic, indicating that the acidic impurities have been neutralized.
-
Water Wash: Wash the organic layer with water to remove any residual base.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[10]
Protocol 2: Recrystallization of Isochromanone
-
Solvent Selection: Choose a suitable solvent or solvent pair. For isochromanones, common solvents include mixtures of a non-polar solvent like hexane or methylcyclohexane and a slightly more polar solvent like ethyl acetate or toluene. The ideal solvent will dissolve the isochromanone when hot but not when cold.[7]
-
Dissolution: Place the crude isochromanone in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system by running TLC plates of the crude mixture. A common starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the isochromanone an Rf value of around 0.3 and show good separation from the acidic impurities.[9]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is common).[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure isochromanone.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified isochromanone.
Visualizations
Caption: General workflow for the purification of isochromanone from acidic impurities.
Caption: Decision-making flowchart for managing acidic impurities in isochromanone synthesis.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. columbia.edu [columbia.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. benchchem.com [benchchem.com]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Scalable Synthesis and Purification of 7-Bromoisochroman-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis and purification of 7-Bromoisochroman-4-one. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route to this compound?
A1: The most prevalent and scalable method is the intramolecular Friedel-Crafts cyclization of 2-(3-bromophenoxy)acetic acid. This method is favored due to the availability of starting materials and the robustness of the cyclization step.
Q2: What are the critical parameters to control during the Friedel-Crafts cyclization step?
A2: Key parameters include the choice and stoichiometry of the Lewis acid catalyst (e.g., polyphosphoric acid or Eaton's reagent), reaction temperature, and ensuring anhydrous conditions to prevent catalyst deactivation.
Q3: How can I monitor the progress of the synthesis and purification?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the product during the reaction. For purification, TLC can help in identifying the fractions containing the desired product during column chromatography.
Q4: What are the expected spectroscopic signatures for this compound?
A4: The characterization of this compound is typically performed using NMR and mass spectrometry. The 1H NMR spectrum will show characteristic peaks for the aromatic and aliphatic protons, while the 13C NMR will show the corresponding carbon signals. The mass spectrum should display a molecular ion peak and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[1]
Experimental Protocols
Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization
This protocol details the synthesis of this compound from 2-(3-bromophenoxy)acetic acid.
Materials:
-
2-(3-bromophenoxy)acetic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.5% w/w P₂O₅ in methanesulfonic acid)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3-bromophenoxy)acetic acid.
-
Cyclization: To the starting material, add polyphosphoric acid (typically 10 times the weight of the starting material) or Eaton's reagent.
-
Heating: Heat the reaction mixture with vigorous stirring. The optimal temperature and time will depend on the chosen cyclizing agent (see Table 1). Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound
Method 1: Recrystallization
-
Solvent Selection: Screen for a suitable solvent or solvent system in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Method 2: Column Chromatography
-
Column Preparation: Pack a silica gel column using a suitable slurry solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Parameter | Condition A (PPA) | Condition B (Eaton's Reagent) |
| Starting Material | 2-(3-bromophenoxy)acetic acid | 2-(3-bromophenoxy)acetic acid |
| Cyclizing Agent | Polyphosphoric Acid (PPA) | Eaton's Reagent |
| Solvent | None | Dichloromethane (optional) |
| Temperature | 80-100 °C | 60-80 °C |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | 75-85% | 80-90% |
| Purity (crude) | ~90% | ~95% |
| Purification Method | Solvent System | Typical Recovery | Final Purity |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexanes | 85-95% | >98% |
| Column Chromatography | Ethyl Acetate/Hexanes Gradient | 80-90% | >99% |
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 7-Bromoisochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characteristics of 7-Bromoisochroman-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of directly published spectral data for this specific molecule, this guide presents predicted NMR data based on the analysis of structurally similar compounds. This information is supplemented with experimental data from analogous isochroman-4-one and chroman-4-one derivatives to provide a valuable comparative reference for researchers.
¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside experimental data for the parent compound, isochroman-4-one, and a related brominated chroman-4-one. This comparative approach allows for a more informed interpretation of the expected spectral features of this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | H-1 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | H-8 (ppm) |
| This compound (Predicted) | 4.75 (s) | 3.95 (s) | 7.95 (d) | 7.40 (dd) | 7.20 (d) |
| Isochroman-4-one | 4.72 (s) | 3.92 (s) | 8.08 (dd) | 7.52 (td) | 7.35 (t) |
| 7-Bromochroman-4-one | - | 2.86 (t) | 7.82 (d) | 7.30 (dd) | - |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | C-1 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| This compound (Predicted) | 69.5 | 45.0 | 195.0 | 134.0 | 130.0 | 132.0 | 122.0 | 118.0 | 138.0 |
| Isochroman-4-one | 69.1 | 45.4 | 196.8 | 133.5 | 128.1 | 128.8 | 127.4 | 121.7 | 135.9 |
| 7-Bromochroman-4-one | - | 38.1 | 190.1 | 120.9 | 129.5 | 130.3 | 122.5 | 117.8 | 159.2 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via an intramolecular Friedel-Crafts cyclization of 2-(4-bromophenoxy)acetic acid.
Materials:
-
2-(4-bromophenoxy)acetic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
2-(4-bromophenoxy)acetic acid is added to polyphosphoric acid at a ratio of 1:10 (w/w).
-
The mixture is heated to 80-90 °C and stirred for 2-3 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice water.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling is used to simplify the spectrum.
Structural and Spectral Relationship
The following diagram illustrates the structure of this compound and the predicted assignment of its ¹H and ¹³C NMR signals.
Caption: Structure of this compound with predicted NMR shifts.
Mass Spectrometry Showdown: Unraveling the Fragmentation of 7-Bromoisochroman-4-one
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of 7-Bromoisochroman-4-one, a halogenated heterocyclic ketone of interest in medicinal chemistry, against its simpler analog, chroman-4-one. By examining the influence of the bromine substituent and the isochromanone core on fragmentation pathways, we provide researchers with a framework for interpreting the mass spectra of related compounds.
Comparative Fragmentation Analysis
The introduction of a bromine atom and the isomeric difference in the heterocyclic ring significantly influence the fragmentation patterns observed in the mass spectra of this compound compared to chroman-4-one. The presence of bromine in this compound results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (M+ and M+2).
The primary fragmentation pathways for both compounds involve cleavages alpha to the carbonyl group and retro-Diels-Alder (RDA) reactions. However, the specific fragments and their relative abundances differ, providing distinct fingerprints for each molecule.
| Fragment Ion (m/z) | Proposed Structure | This compound (Hypothesized) | Chroman-4-one (Experimental) |
| 226/228 | [M]•+ | Present | - |
| 198/200 | [M-CO]•+ | Present | - |
| 183/185 | [M-CH2CO]•+ | Present | - |
| 171/173 | [M-C2H3O]•+ | Present | - |
| 155/157 | [Br-C6H4-C≡O]+ | Present | - |
| 120 | [C8H8O]•+ | - | Present |
| 104 | [C7H4O]•+ | Present | Present |
| 92 | [C6H4O]•+ | - | Present |
| 76 | [C6H4]•+ | Present | Present |
Table 1: Comparison of the major fragment ions of this compound (hypothesized) and Chroman-4-one (experimental) observed in EI-MS.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion, which then undergoes a series of characteristic cleavage reactions.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Experimental Protocols
Sample Preparation
This compound and chroman-4-one were dissolved in dichloromethane to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is utilized.
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Oven program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Mass range: m/z 40-400.
-
Scan speed: 1000 amu/s.
-
A Comparative Analysis of Brominated Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological performance of various classes of brominated heterocyclic compounds, offering valuable insights for drug discovery and development. The inclusion of bromine atoms in heterocyclic scaffolds can significantly modulate their physicochemical properties and biological activities, often leading to enhanced potency and selectivity. This guide summarizes key experimental data on their anticancer and antibacterial activities, details the methodologies for their evaluation, and visualizes relevant signaling pathways.
Comparative Biological Activity
The following tables present a summary of the cytotoxic and antimicrobial activities of selected brominated heterocyclic compounds from the classes of indoles, quinolines, pyrazoles, and thiophenes/furans. The data has been compiled from various studies, and direct comparison should be made with caution due to variations in experimental conditions.
Anticancer Activity
The cytotoxic effects of brominated heterocyclic compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Brominated Heterocyclic Compounds against Various Cancer Cell Lines
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Indoles | 3-(2-bromoethyl)-indole (BEI-9) | SW480 (Colon) | 12.5 | - |
| HCT116 (Colon) | 5.0 | - | ||
| Quinolines | 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU | 5-Fluorouracil |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioma) | 2.58 (µg/mL) | 5-Fluorouracil[1] | |
| HeLa (Cervical) | 4.65 (µg/mL) | 5-Fluorouracil[1] | ||
| HT29 (Colon) | 2.45 (µg/mL) | 5-Fluorouracil[1] | ||
| 3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one | K-562 (Leukemia) | Potent Inhibition | -[2] | |
| Pyrazoles | 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one | HCT-116 (Colon) | 3.6 | -[3] |
| MCF-7 (Breast) | 24.6 | -[3] | ||
| HepG2 (Liver) | 15.2 | -[3] | ||
| Thiophenes/Furans | Thiophene-containing chalcone | A549 (Lung) | Comparable to Doxorubicin | Doxorubicin[4] |
| HepG2 (Liver) | Comparable to Doxorubicin | Doxorubicin[4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols, cell lines, and reference compounds used.
Antibacterial Activity
The antibacterial efficacy of brominated heterocyclic compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Brominated Heterocyclic Compounds
| Compound Class | Compound | Bacterial Strain | MIC (µg/mL) |
| Thiophenes | Bromo-substituted cyclohexanol benzo[b]thiophene | S. aureus | Low MIC reported |
| E. faecalis | Low MIC reported | ||
| B. cereus | Low MIC reported | ||
| Furans | Di-bromo substituted nitrovinylfuran | MRSA | < 4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
Synthesis of Brominated Heterocycles
a) General Procedure for Bromination of Quinolines:
A common method for the bromination of quinoline derivatives involves electrophilic substitution. For instance, to synthesize 5,7-dibromo-8-hydroxyquinoline, 8-hydroxyquinoline is treated with molecular bromine in a suitable solvent like chloroform or acetic acid[5]. The reaction conditions, such as temperature and the equivalents of bromine used, can be optimized to control the degree and regioselectivity of bromination[5].
b) General Procedure for Synthesis of Brominated Pyrazoles:
Brominated pyrazoles can be synthesized through various methods. One approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by bromination of the resulting pyrazole ring. Alternatively, a one-pot synthesis can be employed where a 1,3-diketone reacts with an arylhydrazine and a brominating agent, such as N-bromosaccharin, under solvent-free conditions catalyzed by an acid.
Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the brominated heterocyclic compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The brominated heterocyclic compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
Brominated heterocyclic compounds exert their biological effects through various mechanisms, often involving the modulation of key cellular signaling pathways.
Inhibition of NF-κB Signaling Pathway by Brominated Indoles
Several studies have shown that brominated indole derivatives can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation[6]. Inhibition of this pathway can lead to the downregulation of anti-apoptotic and metastatic gene products, thereby promoting apoptosis in cancer cells.
Modulation of PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation that is often dysregulated in cancer. Some heterocyclic compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.
Pharmacokinetics and ADME/Tox Profile
The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a compound is a critical determinant of its potential as a drug candidate. While comprehensive in vivo data for many novel brominated heterocyclic compounds is limited, in vitro and in silico methods provide valuable early-stage assessment.
Key ADME/Tox Considerations:
-
Lipophilicity: The presence of bromine generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cell uptake but may also lead to increased metabolic clearance and potential off-target toxicity.
-
Metabolic Stability: The position of bromination can influence the metabolic stability of the heterocyclic core. Cytochrome P450 enzymes are often involved in the metabolism of such compounds.
-
Toxicity: Cytotoxicity against normal cell lines is a key concern. Early-stage toxicity profiling helps in identifying compounds with a favorable therapeutic window.
The following workflow illustrates a typical in vitro ADME/Tox screening cascade.
This guide provides a foundational comparison of brominated heterocyclic compounds, highlighting their potential in the development of new therapeutic agents. Further research, particularly direct comparative studies and in vivo efficacy and safety evaluations, is necessary to fully elucidate their therapeutic promise.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Bromoisochroman-4-one and Other Brominated Building Blocks in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. Brominated aromatic compounds, in particular, serve as versatile precursors for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of 7-Bromoisochroman-4-one with other relevant brominated building blocks, such as 7-bromo-1-tetralone and 6-bromo-2,3-dihydro-1H-inden-1-one, focusing on their performance in key synthetic reactions. The information presented is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound is a valuable heterocyclic building block that offers a unique combination of structural features and reactivity. Its isochromanone core is a privileged scaffold found in a number of biologically active molecules. The presence of a bromine atom at the 7-position provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will delve into a comparative analysis of this compound's performance in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, benchmarked against other commonly used brominated cyclic ketones.
Data Presentation: A Comparative Overview of Reactivity
The following tables summarize the performance of this compound and comparable brominated building blocks in key palladium-catalyzed cross-coupling reactions. While specific yield and reaction time data for this compound in some of these transformations are not extensively reported in publicly available literature, the data for analogous structures like 7-bromo-1-tetralone provide a strong predictive benchmark for its reactivity.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling
| Brominated Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | Est. >85 |
| 7-Bromo-1-tetralone | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~95 |
| 6-Bromo-2,3-dihydro-1H-inden-1-one | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~80-90 |
Estimated yields for this compound are based on the typical reactivity of similar aryl bromides in Suzuki-Miyaura reactions.
Table 2: Comparison of Yields in Buchwald-Hartwig Amination
| Brominated Building Block | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | Est. >80 |
| 7-Bromo-1-tetralone | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | ~60[1] |
| 6-Bromo-2,3-dihydro-1H-inden-1-one | Various amines | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 24 | ~70-90 |
Estimated yields for this compound are based on the typical reactivity of similar aryl bromides in Buchwald-Hartwig aminations.
Table 3: Comparison of Yields in Sonogashira Coupling
| Brominated Building Block | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 12 | Est. >80 |
| 7-Bromo-1-tetralone | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 70 | 6 | ~85-95 |
| 6-Bromo-2,3-dihydro-1H-inden-1-one | Terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 8 | ~75-90 |
Estimated yields for this compound are based on the typical reactivity of similar aryl bromides in Sonogashira couplings.
Table 4: Comparison of Yields in Heck Reaction
| Brominated Building Block | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | Est. >70 |
| 7-Bromo-1-tetralone | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | ~70-80[1] |
| 6-Bromo-2,3-dihydro-1H-inden-1-one | Acrylates | Pd(OAc)₂ | Et₃N | DMF | 120 | 18 | ~60-80 |
Estimated yields for this compound are based on the typical reactivity of similar aryl bromides in Heck reactions.
Experimental Protocols
Detailed methodologies for key palladium-catalyzed cross-coupling reactions are provided below. These protocols are based on established literature procedures for analogous substrates and can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Aryl Bromide (e.g., this compound) (1.0 mmol)
-
Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 5 mL)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture and the palladium catalyst.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.[2]
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
Aryl Bromide (e.g., this compound) (1.0 mmol)
-
Amine (e.g., Piperidine) (1.2 mmol)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Ligand (e.g., Xantphos) (0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃) (1.4 mmol)
-
Anhydrous Solvent (e.g., Toluene) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, palladium pre-catalyst, ligand, and base.
-
The tube is sealed, evacuated, and backfilled with an inert gas.
-
The anhydrous solvent and the amine are added via syringe.
-
The reaction mixture is heated to the specified temperature (e.g., 110 °C) and stirred for the required time (e.g., 18 hours).
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired N-aryl amine.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the context of using brominated building blocks in synthesis.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Navigating the Synthesis of 7-Bromoisochroman-4-one: A Comparative Guide to Synthetic Strategies
For researchers and professionals in drug development and organic synthesis, the efficient construction of key intermediates is paramount. 7-Bromoisochroman-4-one, a heterocyclic ketone, represents a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of two distinct synthetic pathways to this target molecule, offering detailed experimental protocols and a quantitative comparison to aid in methodological selection.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Friedel-Crafts Cyclization of a Phenylacetic Acid Derivative | Route 2: Parham-Type Cyclization of a Weinreb Amide |
| Starting Material | (4-Bromo-2-(methoxymethyl)phenyl)acetic acid | N-methoxy-N-methyl-2-(o-bromobenzyl)acetamide |
| Key Reaction | Intramolecular Friedel-Crafts Acylation | Halogen-Lithium Exchange and Intramolecular Cyclization |
| Reagents | Polyphosphoric acid (PPA) | n-Butyllithium (n-BuLi), Diethyl ether |
| Reported Yield | ~75% | Good to Excellent (Specific yield for 7-bromo derivative not reported) |
| Reaction Time | Several hours | Typically rapid (minutes to a few hours) |
| Advantages | Milder conditions than some Friedel-Crafts variants, readily available starting material precursor. | High efficiency, rapid reaction times. |
| Disadvantages | Requires preparation of the substituted phenylacetic acid, use of a strong acid. | Requires anhydrous conditions and careful handling of organolithium reagents. |
Visualizing the Pathways
To better understand the flow of each synthetic strategy, the following diagrams illustrate the key transformations.
start [label="(4-Bromo-2-(methoxymethyl)phenyl)acetic acid"]; reagent1 [label="Polyphosphoric Acid (PPA)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> reagent1 [label="", style=dashed]; reagent1 -> product [label="Intramolecular\nFriedel-Crafts\nAcylation"]; }
Diagram 1: Route 1 - Friedel-Crafts Cyclization.start [label="N-methoxy-N-methyl-2-(o-bromobenzyl)acetamide"]; reagent1 [label="n-BuLi", shape=ellipse, fillcolor="#FFFFFF", style=filled]; intermediate [label="Aryllithium Intermediate"]; product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> reagent1 [label="", style=dashed]; reagent1 -> intermediate [label="Halogen-Lithium\nExchange"]; intermediate -> product [label="Intramolecular\nCyclization"]; }
Diagram 2: Route 2 - Parham-Type Cyclization.Experimental Protocols
Route 1: Intramolecular Friedel-Crafts Acylation of (4-Bromo-2-(methoxymethyl)phenyl)acetic acid
This route relies on the intramolecular cyclization of a suitably substituted phenylacetic acid derivative. The key step is the acid-catalyzed acylation of the aromatic ring.
Step 1: Synthesis of (4-Bromo-2-(methoxymethyl)phenyl)acetic acid
The synthesis of the starting material, (4-bromo-2-(methoxymethyl)phenyl)acetic acid, can be achieved from commercially available 4-bromo-2-methylphenol through a multi-step sequence involving protection of the hydroxyl group, benzylic bromination, conversion to the nitrile, and subsequent hydrolysis to the carboxylic acid, followed by methylation of the benzylic alcohol.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place (4-bromo-2-(methoxymethyl)phenyl)acetic acid (1.0 eq).
-
Addition of Catalyst: Add polyphosphoric acid (PPA) (10-20 eq by weight) to the flask.
-
Reaction Conditions: Heat the mixture with stirring to 80-100 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Route 2: Parham-Type Cyclization of N-methoxy-N-methyl-2-(o-bromobenzyl)acetamide
This modern approach utilizes a Parham-type cyclization, which involves a halogen-lithium exchange followed by intramolecular attack of the resulting aryllithium on a Weinreb amide.
Step 1: Synthesis of N-methoxy-N-methyl-2-(o-bromobenzyl)acetamide
This starting material can be prepared from 2-(o-bromophenyl)acetic acid by conversion to the corresponding acid chloride followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
Step 2: Parham-Type Cyclization
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of N-methoxy-N-methyl-2-(o-bromobenzyl)acetamide (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the aryllithium intermediate is typically rapid.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Work-up and Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography.
Concluding Remarks
The choice between these two synthetic routes will depend on the specific needs and capabilities of the laboratory. The Friedel-Crafts approach is a more classical method that may be favored if organolithium reagents are to be avoided. However, the Parham-type cyclization offers a potentially more efficient and rapid synthesis, provided the necessary expertise in handling air- and moisture-sensitive reagents is available. Both routes provide access to the valuable this compound intermediate, a key building block for the synthesis of more complex molecules with potential applications in drug discovery. Further optimization of both routes could lead to improved yields and more environmentally benign conditions.
Unveiling the Biological Potential of 7-Bromoisochroman-4-one Through Analog Comparison
For Immediate Release
While direct experimental data on the biological activity of 7-Bromoisochroman-4-one remains to be published, a comprehensive analysis of its structural analogs provides significant insights into its potential pharmacological profile. This guide synthesizes findings from various studies on isochroman-4-one and chroman-4-one derivatives to project the likely bioactivities of this compound, offering a valuable resource for researchers in drug discovery and development. The core structure of isochroman-4-one has been identified as a versatile scaffold, with derivatives exhibiting a range of activities including anticancer, antimicrobial, and enzyme inhibitory effects.
Comparative Analysis of Biological Activities
The biological activities of isochroman-4-one analogs are significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, has been shown to modulate the potency and selectivity of these compounds across different biological targets.
Anticancer Activity
Numerous studies have highlighted the potential of isochroman-4-one and its analogs as anticancer agents. The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest. While no specific data exists for this compound, the structure-activity relationship (SAR) of related compounds suggests that a bromo-substituent at the 7-position could enhance cytotoxic potency. For instance, studies on other heterocyclic scaffolds have demonstrated that halogenation can increase lipophilicity, thereby improving cell membrane permeability and target engagement.
Table 1: Anticancer Activity of Selected Isochroman-4-one Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Hypothetical this compound | Breast (MCF-7), Lung (A549) | - | - | - |
| Analog A (e.g., 7-Hydroxy-4-phenylchromen-2-one derivative) | Gastric (AGS) | 2.63 | G2/M phase arrest, Apoptosis induction | [1] |
| Analog B (e.g., Naphthoquinone derivative) | Prostate (DU-145), Breast (MDA-MB-231), Colon (HT-29) | 1-3 | STAT3 dimerization inhibition | [2] |
| Analog C (e.g., Isoquinolinone derivative) | Various human cancer cell lines | Potent | Not specified | [3] |
Antimicrobial Activity
The isochroman-4-one scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of bacteria and fungi. The presence of a halogen, such as bromine, at the 7-position could potentially enhance the antimicrobial spectrum or potency.
Table 2: Antimicrobial Activity of Selected Chroman-4-one Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Hypothetical this compound | S. aureus, E. coli, C. albicans | - | - |
| Spiropyrrolidines with thiochroman-4-one/chroman-4-one | Gram-positive and Gram-negative bacteria | Moderate to excellent | [4][5] |
| 4-Hydroxy-chromene-2-one derivative | M. mucedo | 31.25 | [6] |
Enzyme Inhibition
Isochroman-4-one derivatives have been investigated as inhibitors of various enzymes, playing roles in different disease pathways. For example, derivatives have been synthesized and evaluated as inhibitors of myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) kinase, where the nature of the substituent at the 7-position was found to be crucial for inhibitory activity.[7]
Table 3: Enzyme Inhibitory Activity of Selected Isochroman-4-one Analogs
| Compound/Analog | Target Enzyme | IC50 | Reference |
| Hypothetical this compound | Various kinases, esterases, etc. | - | - |
| 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles | MLCK, EGFR | Dependent on 7-substituent | [7] |
| Isocoumarin derivatives | Carbonic Anhydrase IX and XII | Low micromolar range | [8] |
| 5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Urease | Micromolar to millimolar range | [2] |
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial or fungal strains are cultured, and the inoculum is adjusted to a concentration of 5 × 10⁵ CFU/mL in the appropriate broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Enzyme Inhibition Assay (General Protocol)
The inhibitory activity against a specific enzyme is determined using an appropriate in vitro assay.
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve.[9]
Visualizing the Pathways and Processes
To better understand the potential mechanisms and experimental designs, the following diagrams are provided.
References
- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria [frontiersin.org]
- 6. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of Isochromanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural parameters of various isochromanone derivatives determined by X-ray crystallography. It is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by offering insights into the conformational analysis and crystal packing of this important class of compounds.
Comparison of Crystallographic Data
The following tables summarize key crystallographic and structural parameters for a selection of isochromanone derivatives. These parameters provide insights into the molecular geometry and the arrangement of molecules in the crystal lattice.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Dihedral Angle (Rings) (°) | Ref. |
| 8-amino-6-methyl-3,4-diphenyl-1H-isochromen-1-one | C₂₂H₁₇NO₂ | Monoclinic | P2₁/c | - | - | - | - | - | 56.41 (7) | |
| 8-amino-3,4-diethyl-6-methyl-1H-isochromen-1-one | C₁₄H₁₇NO₂ | Monoclinic | P2₁/c | - | - | - | - | - | - | |
| 3-(4-Methoxyphenyl)isochroman-1-one | C₁₆H₁₄O₃ | Monoclinic | P2₁/n | 11.8933(7) | 14.6874(9) | 7.4521(4) | 101.040(2) | 1277.66(13) | 72.02 (6) | [1] |
Table 1: Comparison of Crystallographic Data for Selected Isochromanone Derivatives. This table presents unit cell parameters and the dihedral angle between key planar moieties for a few representative isochromanone derivatives. Direct comparison of cell parameters can be complex due to differing substituents and packing modes. The dihedral angle, however, offers a direct measure of the relative orientation of different parts of the molecule.
| Compound | Bond Length (C=O) (Å) | Bond Length (C-O) (Å) | Bond Angle (O=C-O) (°) | Torsion Angle (C-C-C=O) (°) | Ref. |
| 8-amino-6-methyl-3,4-diphenyl-1H-isochromen-1-one | - | - | - | - | |
| 3-(4-Methoxyphenyl)isochroman-1-one | - | - | - | - | [1] |
Experimental Protocols
The determination of the crystal structure of isochromanone derivatives by single-crystal X-ray diffraction follows a well-established protocol.
Crystal Growth
High-quality single crystals are paramount for successful X-ray crystallographic analysis. Common methods for growing crystals of organic compounds like isochromanone derivatives include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that record the intensities and positions of these diffracted beams.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in crystallography, is then solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecular structure.
The initial model is then refined using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.
Visualizations
Signaling Pathway of Drug Action (Hypothetical)
Caption: Hypothetical signaling pathway of an isochromanone derivative.
Experimental Workflow for X-ray Crystallography
Caption: General workflow for X-ray crystallographic analysis.
References
A Comparative Guide to Analytical Methods for Brominated Compound Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of brominated compounds are critical across various scientific disciplines, from environmental monitoring and food safety to pharmaceutical development. The diverse nature of these compounds and the matrices in which they are found necessitate a range of analytical techniques. This guide provides a comprehensive comparison of four major analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-ray Fluorescence (XRF) spectroscopy.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical method hinges on factors such as the nature of the brominated compound, the sample matrix, and the desired sensitivity and selectivity. The following tables summarize the key performance characteristics of each technique, providing a quantitative basis for comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | X-ray Fluorescence (XRF) |
| Principle | Separates volatile and semi-volatile compounds based on their physicochemical properties, followed by mass-based detection and identification. | Separates non-volatile and thermally labile compounds in the liquid phase, followed by mass-based detection and identification. | Atomizes and ionizes the sample in a high-temperature plasma, followed by mass-based detection of elemental bromine. | Excites atoms in the sample using X-rays, causing them to emit characteristic secondary X-rays that are used for elemental identification and quantification. |
| Applicability | Primarily for volatile and semi-volatile organic brominated compounds (e.g., brominated flame retardants like PBDEs).[1][2] | Suitable for a wide range of organic brominated compounds, including non-volatile and thermally unstable ones (e.g., TBBPA, HBCD).[3][4] | Used for the determination of total bromine content (elemental analysis) in various sample types.[5] | Rapid screening and quantification of total bromine content, particularly in solid samples like plastics.[6][7] |
| Sample Type | Environmental samples (water, soil, air), biological tissues, food.[8] | Food, biological matrices, water.[3][4][9] | Food, biological samples, water.[5][10] | Plastics, polymers, solid materials.[6][7][11] |
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | X-ray Fluorescence (XRF) |
| Limit of Detection (LOD) | Low femtogram (fg) to picogram (pg) range for specific congeners.[12] | 4 pg/g to 8 ng/g wet weight, highly matrix and compound dependent.[3] | 0.68 ng/g for bromine in food samples.[5] | Typically in the parts per million (ppm) range; can be as low as 0.1 ppm for bromine in oil.[13] |
| Limit of Quantification (LOQ) | Varies with compound and matrix. | Varies widely depending on the matrix and analyte.[3] | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
| Recovery | Generally good, but can be affected by sample preparation. | 70-120% for most analytes.[3] | Quantitative recovery reported after microwave digestion.[5] | Not applicable as it's a direct, non-destructive technique. |
| Precision (%RSD) | Typically <20%. | Below 20% under repeatability conditions.[3] | High reproducibility reported.[5] | Good repeatability, but can be influenced by sample heterogeneity. |
| Selectivity | High, especially with MS/MS techniques.[2] | Very high, allowing for the differentiation of isomers.[4] | High for elemental bromine, but does not provide information on the chemical form. | Good for elemental bromine, but cannot distinguish between different brominated compounds. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each analytical method.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for each of the discussed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Brominated Flame Retardants in Fish Tissue
This protocol is adapted from a method for the analysis of brominated flame retardants (BFRs) in fish.[8]
1. Sample Preparation:
-
Extraction: Homogenize the fish tissue sample. Extract the lipids and BFRs using a suitable solvent mixture, such as hexane and dichloromethane.
-
Cleanup: The extract is then cleaned up to remove interfering compounds. This can be achieved using a multi-layer silica gel column.
-
Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen.
2. Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A low-polarity, low-bleed capillary column, such as a DB-XLB, is suitable for separating BFR congeners.[1]
-
Injector: Use a split/splitless injector.
-
Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the target analytes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Brominated Flame Retardants in Food
This protocol is based on a validated method for the quantification of selected BFRs in various food matrices.[3]
1. Sample Preparation:
-
Extraction:
-
For TBBPS: Extraction with acidified acetonitrile.
-
For other BFRs (TBBPA, HBCDs): Extraction with a mixture of hexane and dichloromethane (1:1, v/v).
-
-
Cleanup:
-
For TBBPS extract: A fast dispersive solid-phase extraction (dSPE) clean-up.
-
For other BFRs extract: Cleanup using acidified silica (44%, w/w).
-
2. Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: A suitable reversed-phase column for separating the target BFRs.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water, often with an additive like formic acid to improve ionization.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for these compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Total Bromine in Food Samples
This protocol is adapted from a method for the determination of trace concentrations of bromine in food samples.[5][10]
1. Sample Preparation:
-
Digestion: A representative portion of the homogenized food sample is subjected to low-power microwave digestion with an extraction solution (e.g., an aqueous quaternary ammonium hydroxide solution).
-
Dilution: The digested sample is diluted with deionized water to a suitable concentration for ICP-MS analysis.
2. Instrumental Analysis:
-
Inductively Coupled Plasma (ICP): The diluted sample is introduced into the argon plasma, where it is atomized and ionized.
-
Mass Spectrometer (MS): The ions are then guided into the mass spectrometer, and the isotopes of bromine (m/z 79 and 81) are monitored for quantification. An internal standard is often used to correct for matrix effects and instrumental drift.
X-ray Fluorescence (XRF) Spectroscopy for Bromine in Plastics
This protocol describes a rapid screening method for bromine in waste electrical and electronic equipment (WEEE) plastics.[6]
1. Sample Preparation:
-
Minimal sample preparation is required. The plastic sample is simply placed in the XRF analyzer's sample compartment. For quantitative analysis, the sample should be homogeneous and have a sufficient thickness to be considered infinitely thick for the X-rays.[11]
2. Instrumental Analysis:
-
X-ray Source: The sample is irradiated with X-rays from an X-ray tube.
-
Detector: A detector measures the energy and intensity of the fluorescent X-rays emitted from the sample. The energy of the X-rays is characteristic of the elements present (in this case, bromine), and the intensity is proportional to the concentration of the element.
-
Data Analysis: The software converts the spectral data into elemental concentrations, often using a fundamental parameters method or a calibration curve.[13]
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of brominated flame retardants in food by LC-MS/MS: diastereoisomer-specific hexabromocyclododecane and tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of bromine and iodine in food samples using ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. dioxin20xx.org [dioxin20xx.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. ipcp.ch [ipcp.ch]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. rigaku.com [rigaku.com]
A Comparative Guide to Alternative Reagents for the Bromination of Isochromanone
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom into the isochromanone scaffold is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The choice of brominating agent can significantly impact the yield, regioselectivity, and safety of this transformation. This guide provides an objective comparison of alternative reagents for the bromination of isochromanone, supported by available experimental data and detailed methodologies, to assist researchers in selecting the optimal conditions for their specific synthetic needs.
Introduction to Isochromanone Bromination
Isochromanone possesses two primary sites susceptible to bromination: the aromatic ring and the α-position to the carbonyl group (C4). The regiochemical outcome is highly dependent on the chosen reagent and reaction conditions. Electrophilic aromatic substitution typically occurs on the electron-rich benzene ring, while radical or enolate-mediated pathways can lead to substitution at the benzylic C4 position. Traditional methods often rely on hazardous reagents like molecular bromine, prompting the exploration of safer and more selective alternatives.
Comparison of Brominating Reagents
While direct comparative studies on the bromination of the parent isochromanone are limited in readily available literature, we can extrapolate from the known reactivity of these reagents with similar substrates to provide a useful comparison. The following table summarizes key performance indicators for several alternative brominating agents.
| Reagent | Typical Conditions | Regioselectivity | Yield | Safety/Handling |
| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, BPO), non-polar solvent (e.g., CCl₄), heat or light | Primarily benzylic (C4) position via radical mechanism. Aromatic bromination can occur with an acid catalyst. | Moderate to High | Solid, easier and safer to handle than liquid bromine. Decomposes over time.[1] |
| Copper(II) Bromide (CuBr₂) | Reflux in solvent like chloroform/ethyl acetate | α-bromination of ketones.[2] Can also effect aromatic bromination. | Good to Excellent | Solid, stable, and a source of Br⁺. Less hazardous than Br₂. |
| Pyridinium Tribromide (PBr₃) | Variety of solvents (e.g., THF, acetic acid) | Electrophilic aromatic substitution and α-bromination of ketones. | Good | Solid, stable, and a safer alternative to liquid bromine.[3][4] |
| Dibromoisocyanuric Acid (DBI) | Often used with a strong acid (e.g., H₂SO₄) | Powerful electrophilic aromatic bromination agent, even for deactivated rings.[5][6] | High | Solid, potent brominating agent that should be handled with care.[6][7] |
Experimental Protocols
Detailed experimental procedures for the direct bromination of isochromanone are not widely published. However, based on the general reactivity of the reagents, the following protocols can be proposed as starting points for optimization.
Protocol 1: α-Bromination of Isochromanone using N-Bromosuccinimide (Radical Pathway)
This procedure is adapted from the general method for benzylic bromination using NBS.[1]
Materials:
-
Isochromanone
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask, dissolve isochromanone (1.0 eq.) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN or BPO (0.05 eq.).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromoisochromanone.
Protocol 2: α-Bromination of Isochromanone using Copper(II) Bromide
This protocol is based on the established method for the α-bromination of ketones with CuBr₂.[2]
Materials:
-
Isochromanone
-
Copper(II) Bromide (CuBr₂)
-
Chloroform and Ethyl Acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask, suspend CuBr₂ (2.2 eq.) in a mixture of chloroform and ethyl acetate.
-
Heat the suspension to reflux with vigorous stirring.
-
Add a solution of isochromanone (1.0 eq.) in chloroform/ethyl acetate dropwise to the refluxing mixture.
-
Continue refluxing until the black color of CuBr₂ disappears and a white precipitate of CuBr forms.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-bromoisochromanone.
Protocol 3: Aromatic Bromination of Isochromanone using Dibromoisocyanuric Acid
This protocol is adapted from the use of DBI for the bromination of other aromatic compounds.[5][6]
Materials:
-
Isochromanone
-
Dibromoisocyanuric Acid (DBI)
-
Concentrated Sulfuric Acid
-
Dichloromethane or other suitable solvent
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask, dissolve isochromanone (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Slowly add Dibromoisocyanuric Acid (0.55 eq. for monobromination) portion-wise, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 7-bromoisochromanone.
Reaction Mechanisms and Logical Relationships
The choice of brominating agent and conditions dictates the reaction pathway. The following diagrams illustrate the proposed mechanisms for the bromination of isochromanone.
Caption: Proposed radical mechanism for the bromination of isochromanone at the C4 position using NBS.
Caption: Proposed mechanism for electrophilic aromatic bromination of isochromanone.
Caption: Proposed mechanism for the α-bromination of isochromanone using CuBr₂.
Conclusion
The selection of a suitable brominating agent for isochromanone is a critical decision that balances reactivity, selectivity, and safety. For benzylic bromination at the C4 position, N-Bromosuccinimide under radical conditions and Copper(II) Bromide are promising alternatives to molecular bromine. For electrophilic aromatic substitution on the benzene ring, potent reagents like Dibromoisocyanuric Acid in the presence of a strong acid are likely to be effective. Pyridinium Tribromide offers a versatile and safer solid alternative for various bromination reactions.
Researchers should carefully consider the desired regiochemical outcome and the safety profile of the reagents when developing their synthetic strategies. The provided protocols and mechanistic insights serve as a foundation for further optimization and exploration of the bromination of isochromanone.
References
- 1. m.youtube.com [m.youtube.com]
- 2. US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 5. Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Nitrations of chromones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 7. DIBROMOISOCYANURIC ACID | 15114-43-9 [chemicalbook.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-Bromoisochroman-4-one
For laboratory professionals, including researchers, scientists, and drug development experts, the responsible disposal of chemical waste is paramount to ensuring a safe working environment and protecting the environment. This guide provides a comprehensive, step-by-step plan for the proper disposal of 7-Bromoisochroman-4-one, a halogenated organic compound. Adherence to these procedures is critical for regulatory compliance and laboratory safety.
I. Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is crucial to be fully aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: A lab coat or other protective clothing is mandatory.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[2]
-
Skin: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. If irritation develops or persists, consult a physician.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
II. Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below.
| Property | Value |
| Molecular Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.06 g/mol [3] |
| Appearance | Solid |
| CAS Number | 168759-64-6[2][3] |
| Storage Temperature | 4°C[3] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with institutional guidelines as well as local, state, and federal regulations. As a halogenated organic compound, it requires specific handling as hazardous waste.
1. Waste Identification and Segregation:
-
Waste Characterization: this compound is a halogenated organic solid and must be treated as hazardous chemical waste.[1]
-
Segregation: It is crucial to segregate this waste. Do not mix this compound with non-halogenated organic waste, acids, bases, or other incompatible waste streams.[1][4][5] Keep it in a dedicated and properly labeled container.[1]
2. Containerization:
-
Primary Container: Collect solid waste this compound in a chemically resistant container with a secure, tight-fitting lid.[1] For liquid waste containing this compound, use a designated container for halogenated organic solvents.[4][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[4]
3. Storage:
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from heat and ignition sources.[1][4]
-
Containment: It is good practice to store waste containers in secondary containment to prevent the spread of material in case of a leak.
4. Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash.[6]
IV. Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled container for disposal.[1] For liquid spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Cleanup: Collect the absorbed material and any contaminated cleaning materials into a suitable, sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
V. Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Bromoisochroman-4-one
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 7-Bromoisochroman-4-one (CAS No. 168759-64-6). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Immediate Safety Precautions & Hazard Identification
This compound is a chemical compound intended for research and development use only.[1] While specific toxicity data is limited, analogous compounds and safety data sheets suggest it should be handled with care. The primary hazards are expected to be:
-
Skin Irritation: May cause irritation upon contact.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]
It is crucial to avoid all personal contact, including the inhalation of dust, and to prevent the formation of dust and aerosols during handling.[1][3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the required equipment for handling this compound. All PPE should be readily available in appropriate sizes before beginning any work.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or latex gloves are suitable.[4] Wash gloves before removal and wash hands thoroughly after. Avoid contaminating surfaces or yourself when removing gloves. |
| Eye & Face Protection | Safety glasses with side shields or splash goggles | For potential splashes of solutions, use splash-proof goggles.[5] If there is a significant splash risk, a face shield should be worn in addition to goggles.[5][6] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against incidental contact.[5] For handling larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | NIOSH-approved respirator (if applicable) | Use only in a well-ventilated area, preferably a chemical fume hood.[7] If engineering controls are insufficient or if dust/aerosols are generated, a dust respirator or a full-face air-purifying respirator may be required.[3][6] |
| Foot Protection | Closed-toe shoes | Shoes must be worn at all times in the laboratory to protect from spills.[5] |
Step-by-Step Handling and Operational Plan
Adherence to a strict procedural workflow is essential for safety.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Protocol:
-
Preparation:
-
Conduct a pre-work hazard assessment.
-
Ensure a chemical fume hood is operational and the work area is clean.[8]
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Storage:
Spill Management Plan
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (if necessary): For a large spill, evacuate the area.
-
Control Contact: Ensure all personnel involved in the cleanup are wearing appropriate PPE (respirator, gloves, safety goggles, lab coat).[3]
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[8]
-
Collect Material: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[8] Avoid generating dust during this process.
-
Decontaminate: Clean the spill area thoroughly with soap and water or another appropriate solvent, collecting the cleaning materials as hazardous waste.[8]
Waste Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to comply with environmental regulations.[8] Never dispose of this chemical down the drain or in regular trash.[8]
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated solids (e.g., paper towels, absorbent material, contaminated gloves) in a designated, clearly labeled, and sealable container for "Halogenated Organic Solids."[8]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible container labeled "Halogenated Organic Liquid Waste."[8]
-
-
Container Management:
-
Keep all waste containers tightly closed except when adding waste.[8]
-
Store waste containers in a secondary containment tray to prevent leaks.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[8]
-
References
- 1. 7-BROMO-4-ISOCHROMANONE - Safety Data Sheet [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
